2-(1-Fluoroethyl)pyrrolidine;hydrochloride
Description
BenchChem offers high-quality 2-(1-Fluoroethyl)pyrrolidine;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-Fluoroethyl)pyrrolidine;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(1-fluoroethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FN.ClH/c1-5(7)6-3-2-4-8-6;/h5-6,8H,2-4H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNBRCXRWGLMSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN1)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-(1-Fluoroethyl)pyrrolidine Hydrochloride
This guide provides a comprehensive technical overview for the synthesis and characterization of 2-(1-Fluoroethyl)pyrrolidine hydrochloride, a valuable chiral building block for drug discovery and development. The strategic introduction of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of bioactive molecules, making this compound a key intermediate for researchers in medicinal chemistry. This document outlines a robust synthetic pathway and detailed analytical methodologies for the unambiguous identification and quality assessment of the target compound.
I. Introduction: The Significance of Fluorinated Pyrrolidines
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The incorporation of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and lipophilicity. Consequently, chiral fluorinated pyrrolidine derivatives, such as 2-(1-Fluoroethyl)pyrrolidine hydrochloride, are highly sought-after intermediates in the synthesis of novel therapeutics. This guide details a practical and efficient multi-step synthesis and a comprehensive characterization workflow for this important molecule.
II. Synthesis of 2-(1-Fluoroethyl)pyrrolidine Hydrochloride
The synthetic strategy is designed to be robust and scalable, proceeding through key intermediates that can be readily purified and characterized. The overall workflow involves four main stages: acylation of a protected pyrrolidine, stereoselective reduction of the resulting ketone, deoxofluorination of the alcohol, and finally, deprotection and salt formation.
A [label="N-Boc-pyrrolidine"]; B [label="N-Boc-2-acetylpyrrolidine"]; C [label="N-Boc-2-(1-hydroxyethyl)pyrrolidine"]; D [label="N-Boc-2-(1-fluoroethyl)pyrrolidine"]; E [label="2-(1-Fluoroethyl)pyrrolidine\nHydrochloride"];
A -> B [label="Acylation"]; B -> C [label="Stereoselective\nReduction"]; C -> D [label="Fluorination"]; D -> E [label="Deprotection &\nSalt Formation"]; }
Caption: Overall synthetic workflow for 2-(1-Fluoroethyl)pyrrolidine hydrochloride.A. Step 1: Synthesis of N-Boc-2-acetylpyrrolidine
The synthesis commences with the acylation of N-tert-butyloxycarbonyl (Boc)-pyrrolidine. This reaction introduces the acetyl group at the 2-position, which will be subsequently modified.
Protocol:
-
To a solution of N-Boc-pyrrolidine (1.0 eq.) in anhydrous diethyl ether (10 vol) under a nitrogen atmosphere, add sec-butyllithium (1.1 eq., 1.4 M in cyclohexane) dropwise at -78 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add N,N-dimethylacetamide (1.2 eq.) dropwise, maintaining the temperature at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (5 vol).
-
Extract the aqueous layer with diethyl ether (3 x 10 vol).
-
Combine the organic layers, wash with brine (5 vol), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford N-Boc-2-acetylpyrrolidine as a colorless oil.
B. Step 2: Stereoselective Reduction to N-Boc-2-(1-hydroxyethyl)pyrrolidine
The stereoselective reduction of the ketone is a critical step to establish the desired chirality at the ethyl side chain. The choice of reducing agent is paramount for achieving high diastereoselectivity.
Protocol:
-
Dissolve N-Boc-2-acetylpyrrolidine (1.0 eq.) in anhydrous methanol (20 vol) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq.) portion-wise over 15 minutes.
-
Stir the reaction mixture at 0 °C for 2 hours, monitoring the progress by TLC.
-
Carefully quench the reaction by the slow addition of water (5 vol).
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x 15 vol).
-
Combine the organic layers, wash with brine (10 vol), dry over anhydrous magnesium sulfate, and concentrate to yield N-Boc-2-(1-hydroxyethyl)pyrrolidine. This product is often used in the next step without further purification.
C. Step 3: Fluorination with Diethylaminosulfur Trifluoride (DAST)
The hydroxyl group is converted to a fluorine atom using a deoxofluorinating agent. Diethylaminosulfur trifluoride (DAST) is a common reagent for this transformation.[2][3] Caution: DAST is toxic and reacts violently with water. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
Protocol:
-
Dissolve N-Boc-2-(1-hydroxyethyl)pyrrolidine (1.0 eq.) in anhydrous dichloromethane (20 vol) under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add DAST (1.2 eq.) dropwise to the stirred solution.[2]
-
Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to 0 °C and slowly quench with a saturated aqueous solution of sodium bicarbonate (10 vol).
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 10 vol).
-
Combine the organic layers, wash with water (10 vol) and brine (10 vol), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate) to obtain N-Boc-2-(1-fluoroethyl)pyrrolidine.
D. Step 4: Boc Deprotection and Hydrochloride Salt Formation
The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt to improve the compound's stability and handling properties.
Protocol:
-
Dissolve N-Boc-2-(1-fluoroethyl)pyrrolidine (1.0 eq.) in a 4M solution of HCl in 1,4-dioxane (10 vol).[4]
-
Stir the solution at room temperature for 2-4 hours, monitoring the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
Triturate the resulting residue with diethyl ether to induce precipitation.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-(1-Fluoroethyl)pyrrolidine hydrochloride as a white to off-white solid.
III. Characterization of 2-(1-Fluoroethyl)pyrrolidine Hydrochloride
A comprehensive suite of analytical techniques is essential to confirm the structure, purity, and stereochemistry of the final product.
A [label="Final Product"]; B [label="NMR Spectroscopy\n(¹H, ¹³C, ¹⁹F)"]; C [label="Mass Spectrometry"]; D [label="Chiral HPLC"]; E [label="Structural Confirmation"]; F [label="Molecular Weight Verification"]; G [label="Enantiomeric Purity"];
A -> B; A -> C; A -> D; B -> E; C -> F; D -> G; }
Caption: Analytical workflow for the characterization of 2-(1-Fluoroethyl)pyrrolidine hydrochloride.A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary tool for structural elucidation. ¹H, ¹³C, and ¹⁹F NMR spectra should be acquired.
Predicted NMR Data (in D₂O):
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| CH₃ | ~1.6 | dd | J(H,H) ≈ 7, J(H,F) ≈ 24 | 3H |
| Pyrrolidine CH₂ | ~1.9 - 2.2 | m | 4H | |
| Pyrrolidine CH₂ (adjacent to N) | ~3.3 - 3.5 | m | 2H | |
| Pyrrolidine CH | ~3.6 - 3.8 | m | 1H | |
| CHF | ~5.2 | dq | J(H,F) ≈ 48, J(H,H) ≈ 7 | 1H |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |
| CH₃ | ~18 (d, J(C,F) ≈ 22 Hz) | |
| Pyrrolidine CH₂ | ~24 | |
| Pyrrolidine CH₂ | ~30 | |
| Pyrrolidine CH₂ (adjacent to N) | ~46 | |
| Pyrrolidine CH | ~65 (d, J(C,F) ≈ 18 Hz) | |
| CHF | ~90 (d, J(C,F) ≈ 170 Hz) |
| ¹⁹F NMR | Predicted Chemical Shift (ppm) | Multiplicity |
| CHF | ~ -180 to -200 | dq |
Rationale for Predictions:
-
¹H NMR: The methyl group (CH₃) is expected to be a doublet of doublets due to coupling with the adjacent methine proton and the fluorine atom. The methine proton (CHF) will appear as a doublet of quartets due to coupling with the fluorine and the methyl protons. The pyrrolidine protons will exhibit complex multiplets.[5]
-
¹³C NMR: The carbon directly attached to the fluorine (CHF) will show a large one-bond carbon-fluorine coupling constant (¹JCF) and will be significantly downfield. The adjacent methyl and pyrrolidine carbons will show smaller two-bond (²JCF) and three-bond (³JCF) couplings, respectively.[6]
-
¹⁹F NMR: The chemical shift of a secondary alkyl fluoride typically appears in the range of -170 to -200 ppm relative to CFCl₃.[7][8] The signal will be a doublet of quartets due to coupling with the geminal proton and the vicinal methyl protons.
B. Mass Spectrometry (MS)
Mass spectrometry will be used to confirm the molecular weight and to study the fragmentation pattern of the molecule.
Expected Mass Spectrometry Data:
-
Electrospray Ionization (ESI-MS):
-
Expected [M+H]⁺ (for the free base): m/z = 118.1032 (calculated for C₆H₁₃FN⁺)
-
-
Electron Ionization (EI-MS) Fragmentation:
-
A prominent fragment is expected from the loss of the ethyl group (m/z = 88).
-
Another characteristic fragmentation would be the loss of a fluorine atom.
-
The pyrrolidine ring can undergo cleavage, leading to characteristic fragments.[9]
-
C. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is essential to determine the enantiomeric purity of the synthesized compound.
Protocol for Chiral HPLC:
-
Column: A polysaccharide-based chiral stationary phase, such as Chiralpak AD-H or a similar column, is recommended.[10][11]
-
Mobile Phase: A typical mobile phase would be a mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of a modifier like diethylamine (0.1%) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 210 nm.
-
Sample Preparation: Dissolve a small amount of the hydrochloride salt in the mobile phase and neutralize with a suitable base before injection.
The two enantiomers should be well-resolved, allowing for the accurate determination of the enantiomeric excess (ee).
IV. Conclusion
This technical guide provides a detailed and scientifically grounded framework for the synthesis and characterization of 2-(1-Fluoroethyl)pyrrolidine hydrochloride. By following the outlined protocols, researchers can reliably produce and validate this important fluorinated building block. The provided characterization data, while predicted, offers a strong baseline for the analysis and quality control of the synthesized material, empowering further advancements in the field of medicinal chemistry.
V. References
-
Organic Synthesis. Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Available from: [Link].
-
Science of Synthesis. 8.4. Fluorination with Diethylaminosulfur Trifluoride (DAST) and Other (Dialkylamino )trifluoro-l4-sulfanes. In: Houben-Weyl Methods of Molecular Transformations.
-
University of Kentucky X-Ray Crystallography Facility. Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available from: [Link].
-
ResearchGate. Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Available from: [Link].
-
National Institutes of Health. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™. Available from: [Link].
-
Semantic Scholar. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Available from: [Link].
-
ResearchGate. Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. Available from: [Link].
-
ResearchGate. Synthesis of N‐deprotected and N‐Boc‐protected pyrrolidines 9 and 10... Available from: [Link].
-
Scientific Update. Light-driven Deoxyfluorination of Alcohols with Seletfluor. Available from: [Link].
-
University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. Available from: [Link].
-
PubMed. 19F NMR chemical shifts. 1. Aliphatic fluorides. Available from: [Link].
-
Semantic Scholar. Influence of the mobile phase composition on chiral recognition of some pyrrolidin-2-ones in the liquid chromatographic system with polysaccharide stationary phases. Available from: [Link].
-
Organic Chemistry Data. NMR Spectroscopy :: 19F NMR Chemical Shifts. Available from: [Link].
-
White Rose eTheses Online. Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. Available from: [Link].
-
University of California, Santa Barbara. 19F NMR Reference Standards. Available from: [Link].
-
PubMed. Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles. Available from: [Link].
-
National Institutes of Health. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available from: [Link].
-
American Chemical Society Publications. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available from: [Link].
-
Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Available from: [Link].
-
MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available from: [Link].
-
JACS Au. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. Available from: [Link].
-
Organic Chemistry Portal. Pyrrolidine synthesis. Available from: [Link].
-
Chemistry Steps. NMR Chemical Shift Values Table. Available from: [Link].
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link].
-
ResearchGate. (PDF) Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Available from: [Link].
-
National Institutes of Health. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. Available from: [Link].
-
Oregon State University. 1H NMR Chemical Shift. Available from: [Link].
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available from: [Link].
-
White Rose Research Online. Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. Available from: [Link].
-
Semantic Scholar. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available from: [Link].
-
Green Chemistry. Extending the chemical product tree: a novel value chain for the production of N -vinyl-2-pyrrolidones from biogenic acids. Available from: [Link].
-
PubChem. 2-Ethylpyrrolidine. Available from: [Link].
-
ACS Publications. In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Available from: [Link].
-
PubMed. One-pot stereoselective synthesis of 2-acylaziridines and 2-acylpyrrolidines from N-(propargylic)hydroxylamines. Available from: [Link].
-
Google Patents. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives. Available from: .
-
ResearchGate. EI-MS fragmentation pathway of compound 2. Available from: [Link].
-
Macedonian Journal of Chemistry and Chemical Engineering. ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES IN BORAGINACEAE SPECIES FROM MACEDONIA USING LC-ESI-MS/MS. Available from: [Link].
-
Google Patents. EP1375481A1 - Method of purifying n-(2-hydroxyethyl)-2-pyrrolidone. Available from: .
-
ChemRxiv. Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes. Available from: [Link].
Sources
- 1. N-(2-Hydroxyethyl)-2-pyrrolidone synthesis - chemicalbook [chemicalbook.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. 19F [nmr.chem.ucsb.edu]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. semanticscholar.org [semanticscholar.org]
An In-Depth Technical Guide to the Potential Mechanism of Action of 2-(1-Fluoroethyl)pyrrolidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in natural products and FDA-approved pharmaceuticals.[1][2] Its three-dimensional structure allows for precise spatial orientation of substituents, enabling fine-tuned interactions with biological targets.[3] This guide explores the hypothetical compound, 2-(1-Fluoroethyl)pyrrolidine hydrochloride, dissecting its structural components to propose plausible mechanisms of action. The introduction of a fluoroethyl group at the C-2 position is of particular interest, as fluorination is a well-established strategy to modulate metabolic stability, binding affinity, and basicity.[4][5] Lacking specific preclinical data for this molecule, this document serves as a proactive technical guide, outlining potential biological targets and providing a comprehensive experimental framework to systematically elucidate its true mechanism of action (MoA).
The Pyrrolidine Scaffold: A Privileged Structure in Drug Discovery
The five-membered, saturated nitrogen heterocycle known as pyrrolidine is a recurring motif in a vast array of biologically active compounds.[2] Its non-planar, sp³-hybridized nature provides access to three-dimensional chemical space, a critical feature for achieving high-affinity and selective interactions with complex protein targets.[3] The nitrogen atom can act as a hydrogen bond acceptor, while an N-H group can serve as a hydrogen bond donor, and the ring's stereogenic centers allow for the synthesis of specific enantiomers, which can have drastically different biological profiles.[3][6]
The versatility of the pyrrolidine scaffold is evident in the broad spectrum of therapeutic areas where its derivatives have found application, including:
-
Enzyme Inhibition: As seen in Dipeptidyl Peptidase-IV (DPP-IV) inhibitors for diabetes and Prolyl Oligopeptidase (POP) inhibitors for neurological disorders.[7][8]
-
Central Nervous System (CNS) Activity: Modulating neurotransmitter systems and ion channels, leading to anticonvulsant and antidepressant effects.[3]
-
Receptor Modulation: Acting as agonists or antagonists for G-protein coupled receptors (GPCRs) like the melanocortin-4 and ghrelin receptors.[9][10]
-
Antiviral and Anticancer Agents: Serving as a core component in drugs targeting viral proteases or key proteins in cancer signaling.[2][6]
Strategic Impact of the 2-(1-Fluoroethyl) Substituent
The specific substitution at the C-2 position of the pyrrolidine ring is critical in defining the molecule's pharmacological profile. The introduction of a 1-fluoroethyl group suggests a deliberate design choice aimed at leveraging the unique properties of fluorine.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can enhance the compound's half-life and oral bioavailability.[11]
-
Modulation of Basicity (pKa): The electron-withdrawing nature of fluorine can lower the pKa of the pyrrolidine nitrogen. This can influence the compound's ionization state at physiological pH, affecting its ability to cross cell membranes and interact with its target.[5]
-
Enhanced Binding Interactions: Fluorine can participate in favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, with amino acid residues in a protein's binding pocket, potentially increasing binding affinity and selectivity.[4]
Plausible Mechanisms of Action: Hypothesis-Driven Exploration
Given the structural features of 2-(1-Fluoroethyl)pyrrolidine hydrochloride, we can postulate several plausible mechanisms of action based on established activities of analogous compounds.
Hypothesis 1: Inhibition of Proline-Specific Enzymes
Many enzymes specifically recognize the pyrrolidine ring of proline. The subject compound could act as a mimetic, competitively inhibiting such enzymes.
-
Dipeptidyl Peptidase-IV (DPP-IV): A serine protease that cleaves N-terminal dipeptides from incretin hormones. Inhibition of DPP-IV is a validated strategy for treating type 2 diabetes. Fluorinated pyrrolidine amides have shown potent DPP-IV inhibitory activity.[7]
-
Prolyl Oligopeptidase (POP): A cytosolic serine peptidase involved in the metabolism of neuropeptides and implicated in neurodegenerative diseases. Cyanopyrrolidine-based compounds are effective POP inhibitors.[8]
-
Autotaxin (ATX): A lysophospholipase D that generates the signaling lipid lysophosphatidic acid (LPA), which is involved in inflammation and cancer. Pyrrolidine derivatives have been developed as potent ATX inhibitors.[12]
Caption: Proposed pathway of DPP-IV inhibition by 2-(1-Fluoroethyl)pyrrolidine.
Hypothesis 2: Modulation of G-Protein Coupled Receptors (GPCRs)
The rigid, three-dimensional structure of substituted pyrrolidines makes them ideal candidates for selective interaction with the complex binding pockets of GPCRs.
-
Serotonergic Receptors (e.g., 5-HT₂A): The 5-HT₂A receptor is a key target for psychedelic agents and some atypical antipsychotics. Novel pyrrolidine-indole derivatives are being explored as 5-HT₂A agonists for treating depression and PTSD.[13]
-
Melanocortin Receptors (e.g., MC4R): The MC4R is involved in energy homeostasis and appetite regulation. Diastereoisomers of trans-4-phenylpyrrolidine-3-carboxamides have been shown to act as potent and selective agonists or antagonists of MC4R.[10]
-
Chemokine Receptors (e.g., CXCR4): CXCR4 is implicated in cancer metastasis and inflammation. Certain (S)-pyrrolidine derivatives act as potent CXCR4 antagonists.[3]
Hypothesis 3: Central Nervous System (CNS) Activity via Ion Channel or Inflammatory Pathway Modulation
Pyrrolidine derivatives are known to cross the blood-brain barrier and exert effects on the CNS.
-
Anticonvulsant Activity: Many anticonvulsant drugs interact with voltage-gated sodium or calcium channels. Pyrrolidine-2,5-diones are a well-established scaffold for anticonvulsant agents.[3]
-
Neuroinflammation Modulation: Pyrrolidine dithiocarbamate (PDTC) is a known inhibitor of the NF-κB signaling pathway, a key regulator of inflammation. By inhibiting NF-κB, it can reduce the production of pro-inflammatory cytokines like IL-1β in the brain, offering a potential therapeutic strategy for neuroinflammatory conditions.[14]
Experimental Workflow for Mechanism of Action Elucidation
A systematic, multi-tiered approach is required to definitively identify the MoA of a novel compound.[15][16]
Caption: A tiered experimental workflow for elucidating the mechanism of action.
Step-by-Step Methodologies
Tier 1: Broad Screening
-
Phenotypic Screening:
-
Protocol: Expose a panel of diverse human cell lines (e.g., cancer lines, neuronal cells, immune cells) to the compound at various concentrations (e.g., 0.1 to 100 µM).
-
Endpoint: Assess cell viability (e.g., using CellTiter-Glo®), morphology (high-content imaging), and proliferation (e.g., BrdU incorporation).
-
Causality: This initial step broadly identifies if the compound has cytotoxic, cytostatic, or other overt cellular effects, guiding the direction of subsequent investigations.
-
-
Broad Target-Class Panel Screening:
-
Protocol: Submit the compound to a commercial service (e.g., Eurofins SafetyScreen, Ricerca LeadProfilingScreen) for binding or functional assessment against a large panel of several hundred common drug targets, including GPCRs, kinases, ion channels, and transporters.
-
Causality: This provides a rapid, unbiased survey of potential molecular targets, allowing for early identification of high-affinity interactions and potential off-target liabilities.
-
Tier 2: Hypothesis Generation & Validation
-
Omics Profiling:
-
Protocol: Treat a responsive cell line (identified in Tier 1) with the compound at its EC₅₀ concentration for different time points (e.g., 6, 12, 24 hours). Extract mRNA for RNA-seq or protein for proteomics analysis.
-
Analysis: Perform differential gene/protein expression analysis and pathway enrichment analysis (e.g., using GSEA, IPA) to identify modulated biological pathways.[17]
-
Causality: This approach reveals the global cellular response to the compound, generating strong, data-driven hypotheses about its MoA.[15]
-
-
Primary Biochemical/Functional Assays:
-
Protocol: Based on hits from the target panel or omics data, perform dedicated in vitro assays. For an enzyme target, this would be an enzyme activity assay (e.g., using a fluorogenic substrate). For a GPCR, this would be a radioligand binding assay or a functional readout like a calcium flux or cAMP assay.
-
Causality: This step directly tests the hypothesis that the compound interacts with a specific target and quantifies its potency.
-
Tier 3: Target Validation
-
Dose-Response and SAR Studies:
-
Protocol: Perform full concentration-response curves in the validated primary assay to determine the IC₅₀ (for inhibitors) or EC₅₀ (for agonists). Synthesize and test close analogs of the compound to establish a Structure-Activity Relationship (SAR).
-
Causality: A steep dose-response curve and a clear SAR provide strong evidence for a specific, on-target interaction rather than a non-specific or artifactual effect.
-
-
Genetic Validation:
-
Protocol: Use CRISPR/Cas9 to knock out the gene encoding the putative target protein or siRNA to knock it down in a responsive cell line.
-
Endpoint: Re-test the compound's activity in the knockout/knockdown cells. A significant rightward shift in the dose-response curve (i.e., loss of potency) validates that the protein is necessary for the compound's effect.
-
Causality: This is a gold-standard method for confirming that a specific protein is the true biological target of the compound in a cellular context.[15]
-
Hypothetical Data Presentation
Should 2-(1-Fluoroethyl)pyrrolidine hydrochloride be an inhibitor of a proline-specific enzyme, the initial screening and validation data could be summarized as follows.
| Target Enzyme | Assay Type | IC₅₀ (nM) [Hypothetical] | Selectivity vs. Other Serine Proteases | Notes |
| DPP-IV | Fluorogenic Substrate | 75.3 ± 8.1 | >200-fold | Potent and selective inhibition observed. |
| Prolyl Oligopeptidase (POP) | Fluorogenic Substrate | 1,250 ± 150 | - | Moderate activity. |
| Autotaxin (ATX) | Amperometric | >10,000 | - | No significant activity. |
| Trypsin | Colorimetric | >20,000 | - | Demonstrates selectivity against general serine proteases. |
Conclusion
While the precise mechanism of action for 2-(1-Fluoroethyl)pyrrolidine hydrochloride remains to be elucidated, its chemical structure provides a strong foundation for formulating testable hypotheses. The pyrrolidine core anchors it within a class of molecules with proven and diverse pharmacological activities, while the fluoroethyl substituent offers potential advantages in pharmacokinetics and target engagement. The systematic, tiered experimental workflow detailed in this guide provides a robust framework for any research team to efficiently and accurately uncover its biological function, from broad phenotypic screening to definitive target validation. This structured approach ensures that experimental choices are driven by data and logic, ultimately accelerating the journey from a novel chemical entity to a potential therapeutic candidate.
References
- Slassi, A.; Araujo, J. (2024). 3-Pyrrolidine-indole Derivatives as Serotonergic Psychedelic Agents for the Treatment of CNS Disorders. ACS Medicinal Chemistry Letters.
-
ScitoVation. (n.d.). Understanding the Mode of Action of a Compound. ScitoVation. [Link]
- (2005). New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Journal of Medicinal Chemistry.
- (2022). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
-
Minakakis, P. et al. (2020). Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. Bioorganic & Medicinal Chemistry. [Link]
-
Zolotov, N. et al. (2021). Therapeutic Effect of Novel Cyanopyrrolidine-Based Prolyl Oligopeptidase Inhibitors in Rat Models of Amnesia. Frontiers in Pharmacology. [Link]
-
Terrando, N. et al. (2016). Pyrrolidine Dithiocarbamate Prevents Neuroinflammation and Cognitive Dysfunction after Endotoxemia in Rats. Frontiers in Immunology. [Link]
-
Sygnature Discovery. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. Sygnature Discovery. [Link]
- (2020). Identification and Optimization of Pyrrolidine Derivatives as Highly Potent Ghrelin Receptor Full Agonists. Journal of Medicinal Chemistry.
- (2025). Synthesis and characterization of pyrrolidine derivatives as potent agonists of the human melanocortin-4 receptor.
-
Li Petri, G. et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]
- (2024). Fluorinated azetidine, pyrrolidine, and piperidine derivatives.
-
Luesch, H. (n.d.). Target Identification and Mode of Action Studies. University of Florida College of Pharmacy. [Link]
-
(2007). Synthesis and characterization of pyrrolidine derivatives as potent agonists of the human melanocortin-4 receptor. PubMed. [Link]
- (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
-
Dalal Institute. (n.d.). Methods of Determining Mechanisms. Dalal Institute. [Link]
- (2023).
- (2021). Computational analyses of mechanism of action (MoA)
- (2026). Synthesis of some 2-substituted pyrrolidine alkaloid analogues: N-benzyl-2-(5-substituted 1,3,4-Oxadiazolyl) Pyrrolidine derivatives and pharmacological screening.
- (2023).
- (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA.
-
(2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. [Link]
Sources
- 1. iris.unipa.it [iris.unipa.it]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Therapeutic Effect of Novel Cyanopyrrolidine-Based Prolyl Oligopeptidase Inhibitors in Rat Models of Amnesia [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and characterization of pyrrolidine derivatives as potent agonists of the human melanocortin-4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Pyrrolidine Dithiocarbamate Prevents Neuroinflammation and Cognitive Dysfunction after Endotoxemia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scitovation.com [scitovation.com]
- 16. sygnaturediscovery.com [sygnaturediscovery.com]
- 17. Computational analyses of mechanism of action (MoA): data, methods and integration - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: In Vitro Profiling and Medicinal Chemistry Utility of 2-(1-Fluoroethyl)pyrrolidine Hydrochloride
This technical guide provides a rigorous analysis of the in vitro characterization and medicinal chemistry utility of 2-(1-Fluoroethyl)pyrrolidine hydrochloride . As a specialized fluorinated scaffold, this compound is critical in modern drug discovery for modulating physicochemical properties (pKa, lipophilicity) and metabolic stability in lead optimization.
Executive Summary & Chemical Identity[1][2]
2-(1-Fluoroethyl)pyrrolidine hydrochloride is a high-value fluorinated building block used primarily in the synthesis of pharmaceutical candidates. Unlike simple pyrrolidines, the introduction of the 1-fluoroethyl group at the C2 position introduces both electronic modulation (via the inductive effect of fluorine) and steric constraints .
This guide details the protocols for evaluating its intrinsic properties and its impact on biological systems when incorporated into larger drug molecules.
| Property | Detail |
| Chemical Name | 2-(1-Fluoroethyl)pyrrolidine hydrochloride |
| CAS Number | 1780624-32-9 (Free base/related forms) |
| Molecular Formula | C₆H₁₂FN[1][2][3] · HCl |
| Key Feature | |
| Stereochemistry | Contains two chiral centers (C2 on ring, C1 on side chain).[1] Diastereomeric purity is critical. |
Mechanism of Action: The Fluorine Effect
In medicinal chemistry, this scaffold is not a drug target itself but a pharmacophore modulator . Its "activity" is defined by how it alters the behavior of the parent drug.
pKa Modulation (The -Fluorine Effect)
The fluorine atom is highly electronegative. When placed on the ethyl side chain (beta to the nitrogen), it pulls electron density away from the pyrrolidine nitrogen.
-
Effect: Lowers the pKa of the secondary amine compared to non-fluorinated 2-ethylpyrrolidine.
-
Biological Consequence: Reduces the percentage of ionized drug at physiological pH (7.4), often enhancing membrane permeability and improving oral bioavailability.
Metabolic Stability
The C2-ethyl group is a common site for metabolic oxidation (N-dealkylation or side-chain oxidation) by Cytochrome P450 enzymes.
-
Mechanism: Replacing a hydrogen with fluorine (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) blocks metabolic attack at the labile benzylic-like position.
-
Result: Extended half-life (
) and reduced clearance ( ) in microsomal stability assays.
In Vitro Assay Protocols
To validate the utility of this scaffold, the following standardized in vitro workflows are required.
Physicochemical Profiling
Objective: Determine the exact pKa and Lipophilicity (LogD) shift induced by the fluoroethyl group.
Protocol: Potentiometric pKa Determination
-
Preparation: Dissolve 2-(1-Fluoroethyl)pyrrolidine HCl in degassed water (10 mM stock).
-
Titration: Perform automated acid-base titration using 0.1 M KOH and 0.1 M HCl at 25°C under inert gas (
). -
Data Analysis: Use the Bjerrum plot method to identify the inflection point representing the ammonium deprotonation.
-
Validation: Compare against 2-ethylpyrrolidine (Control). Expect a pKa drop of ~1.0–1.5 units.
Metabolic Stability (Microsomal Stability Assay)
Objective: Assess resistance to oxidative metabolism.
Protocol:
-
System: Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).
-
Incubation:
-
Substrate concentration: 1 µM (to ensure linear kinetics).
-
Cofactor: NADPH regenerating system.
-
Timepoints: 0, 5, 15, 30, 45 min at 37°C.
-
-
Quenching: Stop reaction with ice-cold Acetonitrile containing Internal Standard (IS).
-
Analysis: LC-MS/MS (MRM mode). Monitor parent depletion.
-
Calculation:
Permeability Assessment (PAMPA)
Objective: Verify if the pKa reduction translates to better passive diffusion.
Protocol:
-
Donor Plate: pH 7.4 buffer + Compound (10 µM).
-
Acceptor Plate: pH 7.4 buffer.
-
Membrane: Artificial lipid membrane (lecithin in dodecane).
-
Incubation: 4 hours at room temperature in a humidity chamber.
-
Quantification: UV-Vis or LC-MS of both wells.
-
Metric: Apparent Permeability (
).
Logical Workflow & Signaling Pathways
The following diagram illustrates the decision-making process for selecting this scaffold in a drug discovery campaign, highlighting the logical flow from structural instability to fluorinated optimization.
Figure 1: Decision logic for incorporating 2-(1-Fluoroethyl)pyrrolidine into a lead optimization campaign.
Data Interpretation & Expected Results
When evaluating this compound, researchers should benchmark results against the non-fluorinated analog.
| Parameter | 2-Ethylpyrrolidine (Control) | 2-(1-Fluoroethyl)pyrrolidine (Test) | Interpretation |
| pKa (Basic N) | ~10.5 | ~9.0 - 9.5 | Reduced basicity improves blood-brain barrier (BBB) penetration and reduces lysosomal trapping. |
| LogD (pH 7.4) | 0.5 | 0.8 - 1.2 | Slight increase in lipophilicity due to C-F bond, aiding permeability. |
| HLM | High (>50 µL/min/mg) | Low (<15 µL/min/mg) | Fluorine sterically and electronically protects the side chain from CYP450 oxidation. |
| hERG Inhibition | Potential Risk | Reduced Risk | Lower pKa reduces cation-pi interactions with the hERG channel pore. |
Synthesis & Handling
Storage: As a hydrochloride salt, the compound is hygroscopic. Store at -20°C in a desiccator. Handling:
-
Free Basing: The HCl salt must be neutralized before use in nucleophilic substitutions or metal-catalyzed cross-couplings.
-
Protocol: Suspend in DCM, wash with sat.
, dry over .
-
-
Stereochemistry: The compound has 2 chiral centers. Ensure you are using the correct diastereomer (e.g.,
vs ) as biological activity often resides in a single isomer.
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. Link
-
Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Link
Sources
- 1. 1-(2-Chloroethyl)pyrrolidine hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. 1401536-06-8_CAS号:1401536-06-8_3-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(6-methoxypyridin-3-yl)propanamide - 化源网 [chemsrc.com]
- 3. Building Blocks | CymitQuimica [cymitquimica.com]
Strategic Incorporation of Fluorinated Pyrrolidines: Synthesis, Stereoelectronics, and Profiling
Topic: Strategic Incorporation of Fluorinated Pyrrolidines in Early-Stage Drug Discovery Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary: The Fluorine Imperative
In early-stage drug discovery, the pyrrolidine ring is a privileged scaffold, serving as a core structural element in varying FDA-approved therapeutics (e.g., Captopril, Saxagliptin). However, the unsubstituted pyrrolidine often suffers from metabolic liability (α-oxidation) and high basicity, leading to poor membrane permeability or hERG liability.
The strategic introduction of fluorine into the pyrrolidine scaffold is not merely a "halogen scan"; it is a precision engineering tool. It modulates pKₐ (typically lowering amine basicity by 1.0–2.0 log units), alters lipophilicity (LogD), and, most critically, locks conformation via the stereoelectronic gauche effect.
This guide provides a rigorous technical framework for synthesizing, handling, and profiling fluorinated pyrrolidine derivatives, moving beyond generic protocols to field-proven methodologies.
Stereoelectronic Engineering: The Gauche Effect
Unlike steric bulk which dictates conformation in alkyl chains, fluorine directs pyrrolidine ring puckering through hyperconjugation. Understanding this is prerequisite to rational design.
The Mechanism
In 4-fluoropyrrolidines (and prolines), the fluorine atom exhibits a strong preference to align gauche to the vicinal amine nitrogen (or amide carbonyl).[1] This is due to the
-
4(R)-Fluoroproline: Favors the C4-exo pucker (trans).
-
4(S)-Fluoroproline: Favors the C4-endo pucker (cis).
This conformational lock effectively pre-organizes the ligand for binding, potentially reducing the entropic penalty of binding (
Visualization: Conformational Equilibrium
The following diagram illustrates the stereoelectronic logic governing the ring pucker.
Caption: Stereoelectronic control of pyrrolidine ring puckering via the fluorine gauche effect.
Synthetic Methodologies: Deoxyfluorination
While cyclization strategies exist, the most robust early-stage method is the direct deoxyfluorination of chiral hydroxy-pyrrolidines (from the chiral pool).
Reagent Selection Strategy
The choice of fluorinating agent is a trade-off between reactivity, thermal stability, and safety.
| Reagent | State | Reactivity | Thermal Stability | Safety Profile | Recommended Use |
| DAST | Liquid | High | Low (<50°C) | Explosive if heated; etches glass. | Small scale (<5g), low temp. |
| Deoxo-Fluor® | Liquid | Moderate | Moderate | More stable than DAST but still exothermic. | Scale-up; less elimination side-product. |
| XtalFluor-E® | Solid | Moderate | High | Non-fuming; releases BF₃ (requires promoter). | Safer alternative; easier handling. |
| PBSF | Liquid | Low | High | Safe, industrial scale. | Electro-chemical fluorination (specialized). |
Detailed Experimental Protocol
Target: Synthesis of (R)-N-Boc-3-fluoropyrrolidine from (S)-N-Boc-3-hydroxypyrrolidine. Method: Nucleophilic Fluorination using DAST (Diethylaminosulfur trifluoride).[2]
Safety Pre-requisites (Critical)
-
Glassware: DAST releases HF upon hydrolysis. Use Teflon-coated stir bars. While borosilicate glass is acceptable for short anhydrous reactions, plastic (HDPE/PP) workup vessels are preferred.
-
Temperature: Never heat DAST reactions above 50°C. Distillation of DAST is a known explosion hazard.
-
Quenching: NEVER add water directly to the reaction mixture.
Step-by-Step Workflow
-
Preparation:
-
Charge an oven-dried round-bottom flask with (S)-N-Boc-3-hydroxypyrrolidine (1.0 eq) and anhydrous DCM (0.2 M concentration) under Nitrogen/Argon atmosphere.
-
Cool the solution to -78°C (Dry ice/acetone bath). Note: Low temperature is crucial to prevent elimination to the enamine/pyrroline.
-
-
Addition:
-
Add DAST (1.2 – 1.5 eq) dropwise via syringe over 20 minutes. Maintain internal temperature < -60°C.
-
Mechanistic Insight: The alcohol attacks sulfur, displacing a fluoride to form an activated alkoxy-aminosulfur intermediate.
-
-
Reaction:
-
Stir at -78°C for 1 hour.
-
Allow to warm slowly to Room Temperature (RT) over 4–12 hours.
-
Monitor by TLC (stain with KMnO₄ or Ninhydrin) or LCMS. Look for the disappearance of the alcohol.
-
-
Quench (The Hazardous Step):
-
Cool the mixture back to 0°C .
-
Pour the reaction mixture slowly into a beaker containing saturated aqueous NaHCO₃ (excess) with vigorous stirring. CO₂ evolution will be rapid.
-
Alternative: For larger scales, quench with diluted ammonia to scavenge HF effectively.
-
-
Workup & Purification:
-
Extract with DCM (3x).
-
Wash combined organics with water, then brine.
-
Dry over Na₂SO₄, filter, and concentrate in vacuo (bath temp < 35°C).
-
Purification: Flash column chromatography (Hexanes/EtOAc). The fluoride is typically less polar than the starting alcohol (Rf ~0.5 vs ~0.2 in 30% EtOAc).
-
Experimental Workflow Diagram
Caption: Safe execution workflow for DAST-mediated deoxyfluorination.
Physicochemical Profiling & Validation
Once synthesized, the fluorinated pyrrolidine must be validated not just for identity, but for the intended physicochemical shifts.
A. NMR Characterization (The F-H Coupling Challenge)
Standard ¹H NMR will be complex due to geminal and vicinal H-F coupling.
-
¹⁹F NMR: Essential for purity check. A single peak should appear around -170 to -180 ppm (relative to CFCl₃).
-
¹H NMR: The geminal proton (H-C-F) typically appears as a doublet of multiplets (dm, J ≈ 53 Hz).
B. pKₐ Modulation
Fluorine is highly electronegative, withdrawing electron density from the pyrrolidine nitrogen through the σ-framework (inductive effect).
-
Unsubstituted Pyrrolidine pKₐ: ~11.3
-
3-Fluoropyrrolidine pKₐ: ~9.5 (approx. -1.8 unit shift)
-
3,3-Difluoropyrrolidine pKₐ: ~8.5
-
Impact: At physiological pH (7.4), the fraction of non-ionized amine increases slightly, potentially improving passive permeability, while reducing the risk of phospholipidosis associated with highly basic amines.
C. Metabolic Stability
The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond. Placing fluorine at the C3 position blocks metabolic oxidation at that site. However, one must verify that the "metabolic soft spot" hasn't simply shifted to the C4 or C5 position.
-
Assay: Microsomal Stability (Human/Rat Liver Microsomes).
-
Metric: Intrinsic Clearance (CLint).
References
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Champagne, P. A., Desroches, J., Hamel, J. D., Vandamme, M., & Paquin, J. F. (2015). Monofluorination of organic compounds: 10 years of innovation. Chemical Reviews, 115(17), 9073-9174. Link
-
Meanwell, N. A. (2018). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 61(14), 5822-5880. Link
- Rosen, J. et al. (2013). Synthesis and properties of 3-fluoro- and 3,3-difluoropyrrolidines. Journal of Organic Chemistry. (General reference for pKa shifts in pyrrolidines).
Sources
Technical Guide: Exploring the Biological Activity of Novel Pyrrolidine Compounds
Executive Summary
The pyrrolidine scaffold represents a "privileged structure" in modern medicinal chemistry, appearing in over 37 FDA-approved therapeutics (e.g., Sitagliptin, Captopril, Lisinopril). Unlike planar aromatic heterocycles, the saturated pyrrolidine ring offers unique three-dimensional vectors (high
This guide provides a rigorous technical framework for exploring the biological activity of novel pyrrolidine derivatives. It moves beyond basic synthesis to focus on functional validation , detailing the logic, protocols, and analysis required to transition a raw chemical entity into a validated lead candidate.
Structural Rationale & Design Logic
The "Pucker" and Vector Control
The biological potency of pyrrolidine stems from its conformational flexibility, specifically the "envelope" puckering. Substituents at the C-3 and C-4 positions dictate the ring's conformation (C3-endo vs. C3-exo), which can drastically alter the vector of substituents at the C-2 position.
-
Mechanism: A substituent at C-4 (e.g., a hydroxyl or fluoro group) prefers an axial or equatorial orientation depending on electronic effects (gauche effect), locking the ring into a specific conformation.
-
Application: In the design of DPP-4 inhibitors, a rigidified pyrrolidine ring ensures the nitrile "warhead" is positioned exactly to interact with the catalytic Serine-630 of the enzyme.
The Drug Discovery Pipeline for Pyrrolidines
The following workflow illustrates the iterative process of validating these compounds, emphasizing the feedback loop between biological data and structural refinement.
Figure 1: Integrated workflow for the discovery and validation of pyrrolidine-based therapeutics. Note the critical checkpoint of chiral purification before biological testing.
In Vitro Assay Protocols
To validate biological activity, we utilize orthogonal assay formats. We will focus on DPP-4 Inhibition (Enzymatic) as a representative target for pyrrolidines, followed by a Cellular Cytotoxicity screen to rule out false positives caused by cell death.
Protocol A: Fluorometric DPP-4 Inhibition Assay
Objective: Quantify the
Materials
-
Enzyme: Recombinant Human DPP-4 (0.1 U/mL).
-
Substrate: H-Gly-Pro-AMC (10 mM stock in DMSO).
-
Buffer: 25 mM Tris-HCl, pH 8.0, 140 mM NaCl, 10 mM KCl, 1% BSA.
-
Control: Sitagliptin (Standard inhibitor).
Step-by-Step Methodology
-
Compound Prep: Dissolve pyrrolidine derivatives in 100% DMSO to 10 mM. Perform 1:3 serial dilutions in Assay Buffer to generate an 8-point dose-response curve (Final DMSO < 1%).
-
Plate Setup:
-
Add 25 µL of diluted compound to a black 96-well plate.
-
Add 25 µL of DPP-4 Enzyme solution to all wells except "No Enzyme" blanks.
-
Pre-incubation:[4] Incubate for 10 minutes at 37°C to allow for equilibrium binding (critical for slow-binding pyrrolidine nitriles).
-
-
Reaction Initiation: Add 50 µL of Substrate Solution (50 µM final conc) to all wells.
-
Kinetic Read: Immediately measure fluorescence at Ex/Em = 360/460 nm every minute for 30 minutes at 37°C.
-
Analysis: Calculate the slope (RFU/min) for the linear portion of the curve.
Protocol B: Cellular Cytotoxicity (MTT Assay)
Objective: Ensure the observed biological activity is target-specific and not due to general cellular toxicity.
Causality: Pyrrolidines are often basic (
-
Seeding: Seed HEK293 cells (10,000/well) in DMEM + 10% FBS. Incubate 24h.
-
Treatment: Add compounds at the
concentration determined in Protocol A, plus 10x and 100x concentrations. -
Incubation: Incubate for 48 hours.
-
Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.
-
Read: Absorbance at 570 nm.
SAR Analysis & Data Interpretation
When analyzing pyrrolidine derivatives, small structural changes yield significant biological shifts.[5] The table below summarizes a hypothetical Structure-Activity Relationship (SAR) analysis based on field trends.
Table 1: Representative SAR Data for Pyrrolidine-3-Carboxamide Derivatives
| Compound ID | R-Group (C-2) | Stereochemistry | C-4 Substituent | DPP-4 | Cytotoxicity | Interpretation |
| PYR-001 | -H | (S) | -H | 12,500 | >100 | Baseline activity; low affinity. |
| PYR-002 | -CN (Nitrile) | (S) | -H | 15 | >100 | Warhead Effect: Nitrile forms covalent bond with Ser630. |
| PYR-003 | -CN (Nitrile) | (R) | -H | >50,000 | >100 | Chiral Switch: (R)-isomer clashes with the hydrophobic S1 pocket. |
| PYR-004 | -CN | (S) | -F (Fluoro) | 4.2 | 85 | Pucker Control: Fluorine locks conformation, improving entropy of binding. |
Mechanistic Visualization: The Catalytic Interaction
The following diagram illustrates the kinetic mechanism of a covalent pyrrolidine inhibitor (like PYR-002) interacting with a serine protease target.
Figure 2: Kinetic mechanism of covalent inhibition. The electrophilic nitrile group on the pyrrolidine ring traps the catalytic serine, forming a reversible imidate adduct.
Synthesis & Purification Strategy
Critical Note on Stereochemistry: Biological activity is strictly dependent on chirality. A common failure mode in pyrrolidine exploration is testing racemic mixtures.
-
Recommendation: Utilize Asymmetric [3+2] Cycloaddition using azomethine ylides derived from amino acids. This method generates up to four contiguous stereocenters in a single step with high diastereoselectivity.
-
Validation: All compounds must be validated via Chiral HPLC prior to biological assay. An enantiomeric excess (
) of >98% is required to attribute biological activity to a specific isomer.
References
-
BenchChem. (2025).[5][6][7] Chiral Pool Synthesis from (R)-Pyrrolidine-3-Carboxylic Acid: A Technical Guide for Drug Discovery. Retrieved from
-
Assay Genie. (2024). DPP4 Inhibitor Screening Kit (Fluorometric) Protocol. Retrieved from
-
National Institutes of Health (NIH). (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Frontiers in Chemistry. Retrieved from
-
Cayman Chemical. (2023). DPP (IV) Inhibitor Screening Assay Kit Instructions. Retrieved from
-
MDPI. (2024). Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions. Retrieved from
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unipa.it [iris.unipa.it]
- 3. assaygenie.com [assaygenie.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
A Comprehensive Guide to the HPLC Analysis and Stability-Indicating Method for 2-(1-Fluoroethyl)pyrrolidine Hydrochloride
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed guide for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-(1-Fluoroethyl)pyrrolidine hydrochloride. This compound, a chiral fluorinated pyrrolidine derivative, presents unique analytical challenges due to its high polarity, lack of a significant UV chromophore, and the presence of a stereocenter. We provide a comprehensive strategy encompassing method development, protocol optimization for both achiral purity and chiral enantiomeric separation, and the establishment of a stability-indicating method through forced degradation studies as per ICH guidelines. This document is intended to provide researchers and drug development professionals with the foundational knowledge and practical protocols required to achieve robust, reliable, and accurate quantification of this pharmaceutical intermediate.
Introduction: Analytical Challenges & Strategic Approach
2-(1-Fluoroethyl)pyrrolidine hydrochloride is a heterocyclic building block of increasing interest in pharmaceutical synthesis. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, and the introduction of a fluoroethyl group can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Accurate analytical characterization is therefore paramount for quality control, process monitoring, and regulatory compliance.
The molecule's physicochemical properties, however, make standard HPLC analysis non-trivial:
-
High Polarity: The hydrochloride salt form and the pyrrolidine nitrogen confer high water solubility, leading to poor retention on conventional reversed-phase (RP) columns like C18.[2]
-
Lack of Chromophore: The molecule is a saturated heterocycle and lacks conjugated double bonds, resulting in negligible UV absorbance. This necessitates alternative detection strategies beyond standard UV-Vis detectors.
-
Chirality: The presence of a stereocenter at the first carbon of the ethyl group means the compound exists as a pair of enantiomers. For pharmaceutical applications, it is often critical to quantify the enantiomeric purity.[3][4]
Addressing these challenges requires a multi-faceted approach. This guide outlines strategies including alternative chromatographic modes (HILIC), advanced detection techniques (ELSD, CAD, MS), and specialized chiral stationary phases. Furthermore, we will establish a stability-indicating method, a crucial requirement for regulatory submissions, by performing forced degradation studies to ensure the method can distinguish the active pharmaceutical ingredient (API) from its potential degradation products.[5][6]
HPLC Method Development: Rationale and Workflow
The development of a robust HPLC method follows a logical progression from understanding the analyte's properties to selecting and optimizing the chromatographic conditions. The workflow below illustrates the decision-making process for this specific analyte.
Caption: Logical workflow for HPLC method development for 2-(1-Fluoroethyl)pyrrolidine HCl.
Column and Mobile Phase Selection
-
For Achiral (Purity) Analysis: Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred mode for retaining highly polar compounds.[7] HILIC stationary phases (e.g., amide, cyano, or bare silica) utilize a high organic mobile phase (typically acetonitrile) with a small amount of aqueous buffer to partition the analyte. This approach provides excellent retention and peak shape for polar amines.
-
For Chiral (Enantiomeric Purity) Analysis: Direct separation of enantiomers requires a Chiral Stationary Phase (CSP). Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are highly effective for separating a wide range of chiral compounds, including pyrrolidine derivatives.[3][8] These separations are often performed in normal-phase (e.g., hexane/isopropanol) or polar organic modes.
Detection Strategy
Given the absence of a UV chromophore, alternative detection methods are essential.
-
Evaporative Light Scattering Detector (ELSD) / Charged Aerosol Detector (CAD): These are universal detectors that are not dependent on the optical properties of the analyte. They are ideal for non-volatile compounds like the hydrochloride salt of our analyte and are compatible with the gradient elution often used in method development.
-
Mass Spectrometry (MS): LC-MS provides unparalleled sensitivity and specificity. It confirms the identity of the analyte peak via its mass-to-charge ratio and is the gold standard for impurity profiling and degradation product identification.
Experimental Protocols
Safety Precaution: Always handle 2-(1-Fluoroethyl)pyrrolidine hydrochloride in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[9][10]
Protocol 1: Achiral Purity Analysis by HILIC-ELSD/CAD
This method is designed to determine the purity of the bulk substance and quantify any related impurities.
Instrumentation and Materials:
-
HPLC system with a binary or quaternary pump, autosampler, and column oven.
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).
-
HILIC Column: e.g., Amide-based column, 150 mm x 4.6 mm, 3.5 µm.
-
Mobile Phase A: Acetonitrile with 0.1% Formic Acid.
-
Mobile Phase B: Deionized Water with 0.1% Formic Acid.
-
Diluent: Acetonitrile/Water (90:10 v/v).
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column Temperature | 35 °C |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 5 µL |
| Gradient Program | 95% A to 70% A over 15 min; hold at 70% A for 5 min; return to 95% A over 1 min; equilibrate for 4 min. |
| ELSD Settings | Nebulizer Temp: 40 °C; Evaporator Temp: 60 °C; Gas Flow: 1.5 SLM (Standard Liters per Minute) |
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the reference standard in the diluent to a final concentration of approximately 1.0 mg/mL.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.
-
System Equilibration: Equilibrate the column with the initial mobile phase conditions (95% A) until a stable baseline is achieved.
-
Analysis: Inject the standard and sample solutions and record the chromatograms.
-
Data Processing: Calculate the purity of the sample by area percent normalization, assuming all impurities have a similar detector response factor.
Protocol 2: Chiral Enantiomeric Purity Analysis
This method is designed to separate and quantify the two enantiomers of 2-(1-Fluoroethyl)pyrrolidine. For enhanced sensitivity with UV detection, pre-column derivatization can be employed.[11][12] However, direct analysis using a sensitive detector like MS avoids this extra step. This protocol describes the direct analysis approach.
Instrumentation and Materials:
-
HPLC system with an isocratic pump, autosampler, and column oven.
-
LC-MS system or ELSD/CAD.
-
Chiral Column: e.g., Chiralpak® AD-H, 250 mm x 4.6 mm, 5 µm (or similar polysaccharide-based column).
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1 v/v/v).
-
Diluent: Mobile Phase.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column Temperature | 25 °C |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Run Time | 20 minutes (Isocratic) |
| MS Detection | ESI+; Scan or Selected Ion Monitoring (SIM) for [M+H]+ |
Procedure:
-
Standard Preparation: Prepare a solution of the racemic mixture (if available) at ~0.5 mg/mL in the diluent to confirm the separation of the two enantiomeric peaks.
-
Sample Preparation: Prepare the enantiomerically enriched sample at the same concentration.
-
System Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Analysis: Inject the racemic standard and the sample.
-
Data Processing: Calculate the enantiomeric excess (e.e.) using the peak areas of the major (desired) and minor (undesired) enantiomers: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100[3]
Method Validation and System Suitability
Any developed analytical method must be validated to ensure it is fit for its intended purpose. Validation should be performed according to ICH Q2(R1) guidelines.
System Suitability Testing (SST): Before any sample analysis, SST must be performed to verify that the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria (Typical) |
| Tailing Factor (Asymmetry) | 0.8 - 1.5 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=6 replicate injections) |
| Resolution (Rs) (for Chiral method) | > 1.5 (between enantiomers) |
Stability-Indicating Method: Forced Degradation Protocol
A forced degradation study is essential to demonstrate the specificity of the analytical method in the presence of degradation products.[13] The goal is to achieve 5-20% degradation of the active substance to ensure that potential degradants are generated at detectable levels without destroying the molecule entirely.[13] The achiral HILIC method (Protocol 1) should be used for this study.
Caption: Experimental design for the forced degradation study.
Forced Degradation Protocol:
-
Prepare Stock Solution: Prepare a stock solution of 2-(1-Fluoroethyl)pyrrolidine hydrochloride at 1 mg/mL in the HILIC diluent (90:10 ACN:H₂O).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Heat at 60°C. Withdraw aliquots at several time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of 0.2 M NaOH, and dilute to the target concentration with diluent.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Keep at 60°C. Withdraw aliquots, neutralize with 0.2 M HCl, and dilute.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature in the dark. Withdraw aliquots at several time points (e.g., 1, 4, 6 hours) and dilute.[13]
-
Thermal Degradation: Store the solid drug substance in an oven at 80°C.[14] At specified time points, withdraw a sample, dissolve in diluent to the target concentration, and analyze.
-
Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[5][6]
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the validated achiral HILIC method. If coupled with a mass spectrometer, attempt to identify the mass of major degradation products.
Conclusion
The analytical methods presented in this guide provide a robust framework for the quality control of 2-(1-Fluoroethyl)pyrrolidine hydrochloride. By selecting the appropriate chromatographic mode and detection system, the inherent challenges of high polarity and lack of a UV chromophore can be effectively overcome. The HILIC method offers reliable achiral purity assessment, while the chiral stationary phase method enables accurate determination of enantiomeric excess. The successful implementation of the forced degradation protocol validates the HILIC method as stability-indicating, making it a valuable tool for ensuring the quality, stability, and safety of this important pharmaceutical intermediate throughout the drug development lifecycle.
References
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).
- Force Degradation for Pharmaceuticals: A Review. International Journal for Scientific Research & Development (IJSDR).
- A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. BenchChem.
- Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (2020, November 12).
- A Comparative Guide to Analytical Methods for Determining the Chiral Purity of (S)-3-Acetyl-1-Boc-pyrrolidine. BenchChem.
- Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine.
- Synthesis of a New Chiral Pyrrolidine. (2010, March 9).
- Analysis of Polar Compounds with Ion Pair Reagents. Sigma-Aldrich.
- Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines. BenchChem.
- HPLC Separation of Different Groups of Small Polar Compounds on a Novel Amide-Embedded Stationary Phase. (2026, January 5).
- HPLC Analysis of Very Polar Compounds in Bioanalysis.
- Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3). (2023, December 27). eScholarship.org.
- Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. Thermo Fisher Scientific.
- Pyrrolidine. Wikipedia.
- 1-(2-Chloroethyl)pyrrolidine hydrochloride. CymitQuimica.
- 1-(2-Chloro Ethyl)
Sources
- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 2. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. escholarship.org [escholarship.org]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onyxipca.com [onyxipca.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Application and Protocol Guide for the NMR Spectroscopic Analysis of 2-(1-Fluoroethyl)pyrrolidine;hydrochloride
Introduction: The Significance of Fluorinated Pyrrolidines
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, bioavailability, and binding affinity.[1] The pyrrolidine ring, a prevalent scaffold in numerous pharmaceuticals and natural products, when combined with a fluoroethyl substituent, presents a unique analytical challenge. The resulting stereocenter and the presence of a highly electronegative fluorine atom create a complex stereoelectronic environment.[2] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unambiguously determining the structure, stereochemistry, and conformational dynamics of such compounds.[3]
This guide focuses on 2-(1-Fluoroethyl)pyrrolidine;hydrochloride, a compound that exemplifies the analytical hurdles and insights associated with fluorinated aliphatic heterocycles. The hydrochloride salt form adds another layer of consideration for sample preparation and potential effects on chemical shifts. A comprehensive NMR analysis, including ¹H, ¹³C, and ¹⁹F nuclei, augmented by 2D correlation experiments, is essential for complete structural assignment.[4]
Core Principles of NMR for Fluorinated Compounds
The analysis of organofluorine compounds by NMR is distinguished by several key features of the ¹⁹F nucleus:
-
High Natural Abundance and Sensitivity: The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR detection, third only to ¹H and ³H.[5]
-
Wide Chemical Shift Range: The chemical shift range for ¹⁹F is significantly larger than for ¹H, spanning approximately 800 ppm.[5] This wide dispersion minimizes signal overlap, even in complex molecules.
-
Spin-Spin Coupling: ¹⁹F couples to other nuclei, most notably ¹H and ¹³C, through bonds. These coupling constants (J-couplings) provide invaluable information about molecular connectivity.[6]
-
¹JCF: One-bond carbon-fluorine couplings are typically very large (150-250 Hz).[1][7]
-
²JCF and ³JCF: Two- and three-bond couplings are also significant and provide crucial structural information.[7]
-
²JHF and ³JHF: Proton-fluorine couplings are highly dependent on the dihedral angle, following a Karplus-type relationship, and are instrumental in conformational analysis.[8]
-
The presence of these extensive coupling networks necessitates a multi-technique approach to unravel the complex splitting patterns observed in the spectra.[4]
Experimental Protocols
A systematic workflow is critical for obtaining high-quality, reproducible NMR data. This involves careful sample preparation and the sequential acquisition of a series of NMR experiments.
Sample Preparation Protocol
The quality of the NMR spectrum is profoundly affected by sample preparation. For hydrochloride salts like the topic compound, solvent choice is particularly important to ensure complete dissolution and minimize peak broadening.
Materials:
-
2-(1-Fluoroethyl)pyrrolidine;hydrochloride (5-10 mg for ¹H/¹⁹F; 20-50 mg for ¹³C)
-
Deuterated solvent (e.g., Methanol-d₄, DMSO-d₆, or D₂O)
-
High-quality 5 mm NMR tube[9]
-
Pasteur pipette with a glass wool plug
-
Vortex mixer
Procedure:
-
Weigh the required amount of 2-(1-Fluoroethyl)pyrrolidine;hydrochloride and place it in a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[10] The hydrochloride salt form generally requires a polar protic solvent for good solubility. Methanol-d₄ or D₂O are excellent starting points.
-
Vortex the mixture until the solid is completely dissolved. Gentle warming may be applied if necessary, but ensure the sample is returned to room temperature before analysis.
-
Filter the solution through a Pasteur pipette containing a small plug of glass wool directly into the NMR tube to remove any particulate matter. This step is crucial for achieving good spectral resolution.
-
Cap the NMR tube securely and label it clearly.
-
Wipe the outside of the NMR tube clean before inserting it into the spectrometer.[9]
NMR Data Acquisition Workflow
The following sequence of experiments provides a comprehensive dataset for the structural elucidation of 2-(1-Fluoroethyl)pyrrolidine;hydrochloride. All experiments should be performed on a spectrometer equipped with a probe capable of observing ¹H, ¹³C, and ¹⁹F frequencies.
Caption: NMR data acquisition and analysis workflow.
-
¹H NMR: This is the foundational experiment. It provides information on the number of different proton environments, their integration (ratio), and their coupling to both other protons and the fluorine atom.
-
¹⁹F NMR: Acquire both a proton-decoupled and a proton-coupled spectrum. The decoupled spectrum will show a single multiplet for the fluorine atom (split by ¹³C satellites), confirming its chemical environment. The coupled spectrum will reveal the complex splitting pattern due to couplings with adjacent protons (JHF), which is critical for structural assignment.
-
¹³C{¹H} NMR: A proton-decoupled ¹³C spectrum reveals the number of unique carbon environments. The signals for carbons close to the fluorine will appear as multiplets due to JCF coupling.[11] Note that carbons directly bonded to fluorine (C-F) will exhibit very large one-bond coupling constants (¹JCF), and the signal may be broad or have a low signal-to-noise ratio.[1]
-
¹H-¹H COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are spin-coupled to each other, typically over two or three bonds.[12] It is essential for tracing the proton connectivity within the pyrrolidine ring and the ethyl side chain.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each proton with the carbon it is directly attached to.[12] It is the most reliable way to assign the carbon signals based on the already-assigned proton spectrum.
Data Interpretation and Structural Elucidation
The interpretation of the NMR data requires a systematic integration of the information from all acquired spectra. The key challenge and opportunity lie in analyzing the coupling patterns involving fluorine.
Analysis of the ¹H NMR Spectrum
-
Pyrrolidine Ring Protons: The protons on the pyrrolidine ring (positions 2, 3, 4, and 5) will typically appear as complex multiplets due to diastereotopicity and mutual coupling. The proton at C2 will be further split by the protons on the adjacent fluoroethyl group.
-
Fluoroethyl Group Protons:
-
The methine proton (-CHF-) will be a complex multiplet, split by the fluorine atom (a large geminal ²JHF coupling, typically ~45-50 Hz) and the adjacent methyl and C2-pyrrolidine protons.
-
The methyl protons (-CH₃) will appear as a doublet of doublets, split by the vicinal methine proton (³JHH) and the vicinal fluorine atom (³JHF, typically ~20-25 Hz).
-
-
N-H Protons: Due to the hydrochloride salt form and the use of a protic solvent, the N-H protons (likely two on the protonated nitrogen) may be broadened or exchange with the solvent, potentially appearing as a broad singlet or not being observed at all.
Analysis of the ¹⁹F NMR Spectrum
The proton-coupled ¹⁹F spectrum is highly informative. The fluorine signal will be split by the geminal proton (-CHF-) with a large coupling constant (²JFH) and the vicinal methyl protons (-CH₃) with a smaller coupling constant (³JFH). This pattern immediately confirms the F-CH-CH₃ arrangement.
Analysis of the ¹³C{¹H} NMR Spectrum
The key feature will be the splitting of carbon signals due to C-F coupling.
-
C-F Carbon: The carbon directly attached to fluorine will show a large one-bond coupling (¹JCF > 160 Hz) and will appear as a doublet.[7]
-
Adjacent Carbons: The carbons at the C2 position of the pyrrolidine ring and the methyl carbon of the ethyl group will show two-bond couplings (²JCF), appearing as doublets with smaller J-values (typically 15-25 Hz).
-
Long-Range Coupling: Three-bond couplings (³JCF) may also be observable for other carbons in the ring, providing further confirmation of the structure.
Integrating 2D NMR Data
-
COSY: Use the COSY spectrum to walk through the spin systems. For instance, a cross-peak between the methyl doublet of doublets and the methine multiplet confirms their connectivity. Similarly, correlations between the C2 proton and the C3 protons, and so on, will establish the structure of the pyrrolidine ring.
-
HSQC: The HSQC spectrum provides the definitive link between the proton and carbon skeletons. Each cross-peak confirms a direct C-H bond.[13] For example, the complex methine proton multiplet will show a correlation to the carbon signal that is split by the large ¹JCF, unambiguously assigning that carbon as the one bearing the fluorine atom.
Expected NMR Data Summary
The following table summarizes the expected chemical shifts and coupling constants for 2-(1-Fluoroethyl)pyrrolidine;hydrochloride. Note that exact values will vary depending on the solvent and spectrometer frequency.
| Nucleus | Position | Expected Chemical Shift (ppm) | Expected Multiplicity & Key Couplings (Hz) |
| ¹H | Pyrrolidine CH₂, CH | 1.8 - 4.0 | Complex multiplets (m) |
| -CHF- | 4.5 - 5.5 | Doublet of multiplets (dm), ²JHF ≈ 45-50 Hz | |
| -CH₃ | 1.4 - 1.8 | Doublet of doublets (dd), ³JHH ≈ 7 Hz, ³JHF ≈ 20-25 Hz | |
| N-H₂⁺ | Variable, broad | Broad singlet (br s), may exchange | |
| ¹³C | Pyrrolidine CH₂ | 20 - 60 | Singlets or doublets (d) due to long-range JCF |
| Pyrrolidine C2 (CH) | 55 - 70 | Doublet (d), ²JCF ≈ 15-25 Hz | |
| -CHF- | 85 - 95 | Doublet (d), ¹JCF ≈ 160-180 Hz | |
| -CH₃ | 15 - 25 | Doublet (d), ²JCF ≈ 15-25 Hz | |
| ¹⁹F | -CHF- | -180 to -220 | Doublet of quartets (dq), ²JFH ≈ 45-50 Hz, ³JFH ≈ 20-25 Hz |
Conclusion
The structural characterization of 2-(1-Fluoroethyl)pyrrolidine;hydrochloride by NMR spectroscopy is a multi-faceted process that relies on the synergistic interpretation of ¹H, ¹³C, ¹⁹F, and 2D correlation spectra. The protocols and interpretive guidelines presented here provide a robust framework for researchers to unambiguously confirm the molecular structure and gain insight into the conformational properties of this and similar fluorinated compounds. The careful analysis of fluorine coupling constants is not merely a confirmatory step but a powerful tool for detailed structural elucidation in modern drug discovery and development.
References
- Bax, A., & Subramanian, S. (1986). Sensitivity-enhanced two-dimensional heteronuclear shift correlation NMR spectroscopy. Journal of Magnetic Resonance, 67(3), 565-569.
- Berger, A. A., et al. (2017). Fluorine-19 NMR for monitoring ligand binding and enzyme activity.
-
ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Retrieved from [Link]
- Cavanagh, J., Fairbrother, W. J., Palmer, A. G., & Skelton, N. J. (2007). Protein NMR Spectroscopy: Principles and Practice. Academic Press.
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
- Dalvit, C., et al. (2007). A new 1D 19F-NMR-based method for fragment-based lead discovery. Journal of the American Chemical Society, 129(29), 8934-8935.
- Dumez, J. N. (2021). Modern NMR methods for the study of fluorinated molecules. Magnetic Resonance, 2(1), 229-253.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
-
UCL. (n.d.). NMR Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]
-
University of Ottawa. (2007). 13C NMR of Fluorinated Organics. NMR Facility Blog. Retrieved from [Link]
- Williamson, R. T., et al. (2013). Fluorine detected 2D NMR experiments for the practical determination of size and sign of homonuclear F-F and heteronuclear C-F multiple bond J-coupling constants in multiple fluorinated compounds. Journal of Magnetic Resonance, 229, 14-23.
- Wilman, J. J., et al. (2012). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. Journal of Organic Chemistry, 77(21), 9547-9554.
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. Fluorine NMR study of proline-rich sequences using fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorine detected 2D NMR experiments for the practical determination of size and sign of homonuclear F-F and heteronuclear C-F multiple bond J-coupling constants in multiple fluorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06057K [pubs.rsc.org]
- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. ^(13)C nuclear magnetic resonance spectroscopy. Determination of carbon-fluorine couplings [authors.library.caltech.edu]
- 8. Vicinal fluorine-proton coupling constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 10. publish.uwo.ca [publish.uwo.ca]
- 11. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 12. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 13. acdlabs.com [acdlabs.com]
Application Notes & Protocols: Strategic Incorporation of 2-(1-Fluoroethyl)pyrrolidine Hydrochloride in Advanced Pharmaceutical Synthesis
Abstract
The strategic introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. The pyrrolidine scaffold, a privileged structure in numerous FDA-approved drugs, provides a three-dimensional framework that can effectively explore chemical space.[1][2] This document provides a detailed technical guide on the application of 2-(1-Fluoroethyl)pyrrolidine hydrochloride, a specialized building block that combines the benefits of both motifs. We will explore its utility as a versatile intermediate, focusing on its application in nucleophilic substitution reactions to construct complex molecular architectures. This guide offers field-proven insights, step-by-step protocols, and troubleshooting advice for researchers, scientists, and drug development professionals aiming to leverage this valuable synthon.
Introduction: The Rationale for Fluorinated Pyrrolidines in Drug Design
The pyrrolidine ring is a five-membered saturated nitrogen heterocycle ubiquitous in pharmaceuticals, valued for its ability to impart favorable properties such as aqueous solubility and to serve as a chiral scaffold.[2][3] Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, which is critical for optimizing ligand-receptor interactions.[1]
The introduction of fluorine into organic molecules can profoundly influence their biological activity. Key effects include:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of metabolic oxidation and thereby increasing the drug's half-life.
-
Lipophilicity and Permeability: Fluorine substitution can significantly alter a molecule's lipophilicity (logP), affecting its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Modulation of pKa: The high electronegativity of fluorine can lower the pKa of nearby basic centers, such as the pyrrolidine nitrogen, influencing the molecule's ionization state at physiological pH.
-
Conformational Control: Fluorine can engage in unique non-covalent interactions, including charge-dipole interactions with nearby ammonium groups, which can lock the pyrrolidine ring into a distinct conformation, potentially enhancing binding affinity to a biological target.[4]
The intermediate, 2-(1-Fluoroethyl)pyrrolidine, uniquely positions a chiral fluorinated side chain on the pyrrolidine core. This offers a sophisticated method for chemists to probe and optimize the steric and electronic environment of a pharmacophore.
Physicochemical Properties and Handling of 2-(1-Fluoroethyl)pyrrolidine Hydrochloride
2-(1-Fluoroethyl)pyrrolidine hydrochloride is the acid salt of the corresponding free amine. This form is typically preferred for its superior stability and handling characteristics.
| Property | Expected Value / Observation | Causality and Handling Considerations |
| Appearance | White to off-white crystalline solid. | The salt form locks the amine into a stable, crystalline lattice. |
| Form | Hydrochloride Salt (R-HCl) | Enhances stability, reduces volatility, and improves shelf-life compared to the free base. The free base is liberated in situ during the reaction. |
| Solubility | Soluble in water, methanol, and DMSO. Sparingly soluble in polar aprotic solvents like acetonitrile (ACN) and DMF. | The ionic nature of the hydrochloride salt dictates its solubility profile. In reactions, a suitable base is required to neutralize the salt and generate the more organo-soluble free amine. |
| Hygroscopicity | Expected to be hygroscopic. | Amine hydrochloride salts readily absorb atmospheric moisture. It is critical to store the reagent in a desiccator under an inert atmosphere (e.g., nitrogen or argon) and to handle it quickly in a controlled environment to prevent introduction of water into reactions. |
| Safety | Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust. | As with most halogenated organic compounds and amine salts, care should be taken to avoid direct contact and inhalation.[5] |
Core Application: N-Alkylation for Pharmaceutical Scaffolds
The primary utility of 2-(1-Fluoroethyl)pyrrolidine is as a nucleophile. After liberating the free secondary amine, it can be readily alkylated via an SN2 reaction with a suitable electrophile (e.g., an alkyl halide or sulfonate). This reaction is a fundamental strategy for coupling the pyrrolidine moiety to a core molecular scaffold.
General Reaction Scheme
The overall transformation involves two key steps: (1) in situ deprotonation of the hydrochloride salt to generate the nucleophilic free amine, and (2) the subsequent nucleophilic attack on an electrophilic carbon center.
Caption: General two-step mechanism for N-alkylation.
Experimental Protocol: Synthesis of a Representative N-Benzylated Derivative
This protocol details a representative N-alkylation using 4-nitrobenzyl bromide as a model electrophile. This procedure serves as a robust template that can be adapted for various alkyl halides and core structures.
Materials and Reagents
| Reagent | CAS Number | M.W. ( g/mol ) | Equivalents | Amount (Example) |
| 2-(1-Fluoroethyl)pyrrolidine hydrochloride | N/A | ~155.63 | 1.0 | 1.56 g (10 mmol) |
| 4-Nitrobenzyl bromide | 100-11-8 | 216.03 | 1.1 | 2.38 g (11 mmol) |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | 2.5 | 3.45 g (25 mmol) |
| Potassium Iodide (KI), catalytic | 7681-11-0 | 166.00 | 0.1 | 166 mg (1 mmol) |
| Acetonitrile (ACN), anhydrous | 75-05-8 | 41.05 | - | 50 mL |
Step-by-Step Methodology
Caption: Step-by-step experimental workflow diagram.
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(1-Fluoroethyl)pyrrolidine hydrochloride (1.56 g, 10 mmol), anhydrous potassium carbonate (3.45 g, 25 mmol), and potassium iodide (166 mg, 1 mmol).
-
Causality: A flame-dried flask under an inert atmosphere (N₂ or Ar) is crucial to prevent the introduction of water, which can hydrolyze the electrophile and hinder the reaction. Potassium carbonate is a mild inorganic base sufficient to neutralize the HCl salt and the HBr generated during the reaction.[6] It is used in excess to drive the equilibrium towards the free amine. Potassium iodide acts as a catalyst via the Finkelstein reaction, converting the more stable benzyl bromide to the more reactive benzyl iodide in situ, accelerating the SN2 reaction.
-
-
Addition of Solvent and Electrophile: Add anhydrous acetonitrile (50 mL) to the flask, followed by 4-nitrobenzyl bromide (2.38 g, 11 mmol).
-
Causality: Acetonitrile is a polar aprotic solvent that effectively dissolves the reagents (once the free amine is formed) and facilitates the SN2 mechanism without interfering with the nucleophile.[7] Using a slight excess of the electrophile ensures complete consumption of the more valuable pyrrolidine intermediate.
-
-
Reaction Execution: Heat the reaction mixture to 60-70 °C with vigorous stirring.
-
Causality: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. Temperatures are kept moderate to minimize potential side reactions, such as elimination or decomposition.
-
-
Monitoring (Self-Validation): Monitor the reaction progress every 1-2 hours using Thin-Layer Chromatography (TLC) or LC-MS. A typical TLC system would be 3:1 Hexanes:Ethyl Acetate. The starting benzyl bromide should be consumed, and a new, more polar spot corresponding to the product should appear.
-
Causality: Rigorous monitoring is the cornerstone of a self-validating protocol. It prevents running the reaction for too long (risking side-product formation) or too short (resulting in low conversion).
-
-
Workup and Extraction: Once the reaction is complete, cool the mixture to room temperature. Filter the solid salts through a pad of Celite®, washing the filter cake with ethyl acetate. Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 30 mL) and then with saturated brine (1 x 30 mL).
-
Causality: The filtration removes the insoluble inorganic salts (K₂CO₃, KBr, KI). The aqueous washes remove any remaining inorganic impurities and residual polar solvents like DMF if it were used instead of ACN. The brine wash helps to break any emulsions and begins the drying process.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 30% EtOAc).
-
Causality: Column chromatography is essential to separate the desired product from any unreacted electrophile, by-products, or baseline impurities, ensuring high purity of the final compound.
-
-
Characterization: Combine the pure fractions, concentrate, and dry under high vacuum to yield the product as a pale yellow oil or solid. Characterize by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry to confirm identity and assess purity by HPLC.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Ineffective deprotonation (wet base/solvent).2. Poor quality electrophile.3. Insufficient temperature. | 1. Ensure all reagents and solvents are strictly anhydrous. Use freshly opened or dried materials.2. Check the purity of the alkyl halide. 3. Gradually increase the reaction temperature by 10 °C increments. |
| Multiple Products on TLC | 1. Over-alkylation (if primary amine is present).2. Side reactions (elimination).3. Decomposition of starting material or product. | 1. Not applicable for this secondary amine, but a key consideration for primary amines.2. Use a less-hindered base (e.g., DIPEA instead of K₂CO₃) and run the reaction at a lower temperature.3. Lower the reaction temperature and monitor closely. |
| Difficult Purification | Product co-elutes with starting material or impurities. | Adjust the polarity of the chromatography eluent system. If necessary, consider a different stationary phase (e.g., alumina) or an alternative purification method like preparative HPLC. |
Conclusion
2-(1-Fluoroethyl)pyrrolidine hydrochloride is a high-value intermediate for introducing a chiral, fluorinated moiety into pharmaceutical candidates. Its application via N-alkylation is a robust and versatile method for generating novel chemical entities. By understanding the causality behind the choice of reagents and conditions, and by implementing rigorous in-process controls, researchers can effectively utilize this building block to accelerate drug discovery programs. The protocols and insights provided herein serve as a foundational guide for the successful incorporation of this and similar synthons in the laboratory.
References
-
Campbell, N. H., Smith, D. L., Reszka, A. P., Neidle, S., & O'Hagan, D. (2011). Fluorine in medicinal chemistry: β-fluorination of peripheral pyrrolidines attached to acridine ligands affects their interactions with G-quadruplex DNA. Organic & Biomolecular Chemistry, 9(5), 1328-1331. [Link]
-
Campbell, N. H., et al. (2011). Fluorine in medicinal chemistry: β-fluorination of peripheral pyrrolidines attached to acridine ligands affects their interactions with G-quadruplex DNA. PubMed, National Library of Medicine. [Link]
-
O'Hagan, D., et al. (2011). Fluorine in medicinal chemistry: β-fluorination of peripheral pyrrolidines attached to acridine ligands affects their interactions with G-quadruplex DNA. Organic & Biomolecular Chemistry, RSC Publishing. [Link]
-
SINAPSE. (2022). Fluorine in medicinal chemistry: beta-fluorination of peripheral pyrrolidines attached to acridine ligands affects their interactions with G-quadruplex DNA. [Link]
-
Pfund, E., & Lequeux, T. (n.d.). Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. Thieme. [Link]
-
ResearchGate. (n.d.). Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines | Request PDF. [Link]
-
ChemRxiv. (n.d.). A Convenient Way for the Synthesis of Mono N-Alkylated Ethanolamine. [Link]
-
GSK. (2026). N alkylation at sp3 Carbon Reagent Guide. [Link]
-
ResearchGate. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
-
MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
-
Springer. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Medicinal Chemistry Research, 30, 2055-2086. [Link]
- Google Patents. (n.d.). CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Fluorine in medicinal chemistry: β-fluorination of peripheral pyrrolidines attached to acridine ligands affects their interactions with G-quadruplex DNA - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Page loading... [wap.guidechem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. N-alkylation - Wordpress [reagents.acsgcipr.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(1-Fluoroethyl)pyrrolidine Hydrochloride
Executive Summary & Critical Analysis
The synthesis of 2-(1-Fluoroethyl)pyrrolidine hydrochloride is a deceptively challenging transformation. While the molecular structure appears simple, the introduction of a fluorine atom at a secondary carbon adjacent to a nitrogen heterocycle presents a "perfect storm" for yield loss.
The Core Problem: The secondary alcohol precursor is prone to elimination rather than substitution. Standard deoxyfluorination reagents (like DAST) often act as bases, stripping a proton to form the vinyl pyrrolidine byproduct (alkene) instead of the desired fluoride. Furthermore, the final hydrochloride salt is highly hygroscopic , leading to material loss during isolation.
This guide moves beyond standard literature to provide a robust, high-yield protocol focusing on XtalFluor-E as a superior alternative to DAST, alongside strict isolation techniques.
The "Golden Route" Workflow
To maximize yield, we recommend the N-Boc Protection
Visual Workflow (Process Logic)
Caption: Optimized synthetic workflow prioritizing N-protection and minimized elimination risk.
Detailed Protocols & Experimental Logic
Phase 1: The Critical Fluorination (Yield Bottleneck)
Why this fails: Using DAST at room temperature often results in 30–40% elimination (alkene formation). The Fix: Use XtalFluor-E with a promoter.[1] It is crystalline, stable, and significantly less basic than DAST.
Protocol: XtalFluor-E Deoxyfluorination
-
Preparation: In a flame-dried flask under Argon, dissolve N-Boc-2-(1-hydroxyethyl)pyrrolidine (1.0 equiv) in anhydrous DCM (0.1 M).
-
Base Addition: Add Et
N·3HF (2.0 equiv) and Et N (1.0 equiv).-
Note: The addition of Et
N buffers the acidity, protecting the Boc group from premature cleavage.
-
-
Reagent Addition: Cool to -78°C . Add XtalFluor-E (1.2 equiv) solid in one portion.
-
Reaction: Stir at -78°C for 1 hour, then allow to warm to room temperature over 4 hours.
-
Quench: Pour into saturated aqueous NaHCO
. Extract with DCM.[2] -
Yield Expectation: >85% conversion with <5% elimination product.
Phase 2: Salt Formation & Isolation
Why this fails: The product is a "wet sponge." Using aqueous HCl and rotary evaporation results in a sticky gum that traps solvents and impurities. The Fix: Anhydrous precipitation.
Protocol: Anhydrous Deprotection
-
Dissolve the purified N-Boc-2-(1-fluoroethyl)pyrrolidine in minimal dry 1,4-dioxane .
-
Cool to 0°C.
-
Add 4.0 M HCl in Dioxane (5.0 equiv) dropwise.
-
Stir at RT for 2 hours. A white precipitate should form.
-
Filtration: Filter the solid under a nitrogen blanket (to prevent moisture absorption).
-
Wash: Wash the filter cake with cold anhydrous Diethyl Ether (Et
O) to remove residual Boc byproducts.
Troubleshooting Guide (FAQ)
Issue 1: "I see a large byproduct peak (M-20) in LCMS."
Diagnosis: Elimination Reaction. You have formed the vinyl pyrrolidine. Root Cause: The fluorinating reagent acted as a base. This is common with DAST if the temperature rises too fast. Solution:
-
Switch Reagent: Move to XtalFluor-E or PyFluor (PyFluor is highly selective against elimination).
-
Temperature Control: If you must use DAST, never exceed -20°C until the reaction is quenched.
-
Solvent: Switch from THF to DCM or Toluene . Ethereal solvents can coordinate with the sulfur center, increasing basicity.
Issue 2: "The product turned into a black tar."
Diagnosis: Decomposition/Polymerization. Root Cause:
-
Exotherm: DAST decomposes explosively >90°C, but even at 40°C, it degrades.
-
Aziridinium Formation: The nitrogen lone pair (if not fully protected) attacked the activated alcohol, opening the ring or polymerizing. Solution:
-
Ensure the Boc group is intact before fluorination.
-
Verify the quality of your DAST (should be yellow/orange, not dark brown).
Issue 3: "My yield is >100% and the solid is sticky."
Diagnosis: Hygroscopicity / Solvent Trapping. Root Cause: The salt has absorbed atmospheric water or trapped dioxane. Solution:
-
Lyophilization: Dissolve the sticky solid in minimal water and freeze-dry. This produces a fluffy, weighable powder.
-
Azeotrope: Co-evaporate with Toluene/Methanol to remove water, then triturate with Et
O.
Comparative Data: Reagent Selection
| Reagent | Stability | Elimination Risk | Cost | Recommended For |
| DAST | Low (Explosive >90°C) | High (30-40%) | Low | Small scale, primary alcohols |
| Deoxo-Fluor | Moderate | Moderate (20-30%) | Moderate | Scale-up (better thermal stability) |
| XtalFluor-E | High (Crystalline) | Low (<5%) | High | Secondary alcohols, high-value substrates |
| PyFluor | High | Very Low (<2%) | High | Substrates prone to elimination |
Mechanistic Insight (Why Optimization Works)
The following diagram illustrates the competition between the desired S
Caption: Path A (Substitution) is maximized by non-basic reagents (XtalFluor). Path B (Elimination) dominates with basic reagents or high heat.
References
-
L'Heureux, A., et al. (2010). "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling."[1] Journal of Organic Chemistry. Link
- Key Insight: Establishes XtalFluor-E as superior to DAST for minimizing elimin
-
Nielsen, M. K., et al. (2015).[3] "PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent."[3] Journal of the American Chemical Society. Link
- Key Insight: Demonstrates high selectivity for fluorination over elimin
-
Beaulieu, F., et al. (2009). "Deoxofluorination of Alcohols using XtalFluor-E: A Safer and More Robust Protocol." Organic Process Research & Development. Link
- Key Insight: Scale-up safety data comparing DAST explosion risks vs. XtalFluor stability.
-
Singh, R. P., & Shreeve, J. M. (2002). "Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST." Synthesis. Link
- Key Insight: Mechanistic review of DAST-mediated elimin
Sources
Technical Support Center: Degradation Pathways of 2-(1-Fluoroethyl)pyrrolidine;hydrochloride
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals investigating the stability and degradation of 2-(1-Fluoroethyl)pyrrolidine;hydrochloride. This document provides a comprehensive overview of potential degradation pathways, troubleshooting for common experimental challenges, and detailed protocols for conducting forced degradation studies.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the stability and analysis of 2-(1-Fluoroethyl)pyrrolidine;hydrochloride.
Q1: What are the primary predicted degradation pathways for 2-(1-Fluoroethyl)pyrrolidine;hydrochloride?
-
Hydrolysis: The pyrrolidine ring itself is generally stable under neutral conditions.[4][5] However, under strongly acidic or basic conditions, particularly at elevated temperatures, ring-opening could occur, though this is less common for a saturated ring compared to lactams.[4] The C-F bond is typically strong, but under certain conditions, hydrolysis could lead to defluorination, yielding an alcohol.
-
Oxidation: The nitrogen atom of the pyrrolidine ring is a secondary amine, making it susceptible to oxidation.[5][6] Common oxidizing agents, such as hydrogen peroxide, could lead to the formation of N-oxides or other oxidative products. Ring-opening is also a possibility under harsh oxidative stress.
-
Thermal Degradation: At high temperatures, fluorinated compounds can undergo complex decomposition, potentially leading to the elimination of hydrogen fluoride or fragmentation of the pyrrolidine ring. For similar pyrrolidinone structures, high-temperature decomposition can result in decarbonylation and fragmentation into smaller molecules like ethene and hydrogen cyanide.[7]
-
Photodegradation: Many fluorinated compounds and heterocyclic amines exhibit sensitivity to UV light.[8][9] Photolytic degradation could involve defluorination, ring cleavage, or other complex rearrangements.[8][10][11]
Q2: What are the standard conditions for a forced degradation study?
Forced degradation, or stress testing, is essential to identify likely degradation products and establish the intrinsic stability of a molecule.[12] These studies are a critical component of pharmaceutical development and are guided by the International Council for Harmonisation (ICH) guidelines.[2][13] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1][2][14]
| Stress Condition | Typical Parameters | Purpose |
| Acid Hydrolysis | 0.1 M to 1.0 M HCl, heated (e.g., 60-80°C) | To evaluate stability in acidic environments.[1][3] |
| Base Hydrolysis | 0.1 M to 1.0 M NaOH, heated (e.g., 60-80°C) | To evaluate stability in alkaline environments.[1][3] |
| Oxidation | 3% to 30% Hydrogen Peroxide (H₂O₂), at room temperature | To assess susceptibility to oxidative stress.[14][15] |
| Thermal Degradation | Solid-state heating (e.g., 80°C), often with humidity (e.g., 75% RH) | To determine the effect of high temperature on the solid form.[3][14] |
| Photostability | Exposure to a combination of UV and visible light (ICH Q1B) | To assess light sensitivity.[12] |
Q3: What analytical techniques are best for analyzing degradation products?
A stability-indicating analytical method is required, which is a validated quantitative method that can detect changes in the properties of the drug substance and product over time.[2]
-
High-Performance Liquid Chromatography (HPLC): This is the most common technique for separating the parent compound from its degradation products.[3][16] A reversed-phase C18 column is often a good starting point, and a Diode Array Detector (DAD) or UV detector is used for quantification.[17]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is indispensable for identifying unknown degradation products.[15][18] By coupling HPLC with a mass spectrometer, you can obtain the molecular weight and fragmentation patterns of the new peaks observed in your chromatogram, which is crucial for structure elucidation.[15]
Troubleshooting & Optimization Guide
This section provides solutions to common problems encountered during degradation studies.
Issue 1: I am not observing any degradation under my initial stress conditions.
-
Possible Cause: The stress conditions are too mild for this specific molecule. The pyrrolidine ring and C-F bond can be quite stable.
-
Troubleshooting Steps & Recommendations:
-
Increase Stressor Concentration: For hydrolysis, increase the concentration of acid or base (e.g., from 0.1 M to 1.0 M).[1]
-
Increase Temperature: For hydrolytic and thermal studies, increase the temperature in increments (e.g., from 60°C to 80°C).[14]
-
Extend Exposure Time: If no degradation is seen after 24 hours, extend the study duration, taking samples at intermediate time points (e.g., 48, 72 hours).[1]
-
Rationale: The goal of forced degradation is to intentionally break down the molecule to understand its weaknesses.[2] If initial conditions fail, a systematic escalation of stress is necessary to find the conditions that produce the target degradation of 5-20%.[14]
-
Issue 2: The degradation is too rapid, with over 20% of the parent compound lost almost immediately.
-
Possible Cause: The stress conditions are too harsh.
-
Troubleshooting Steps & Recommendations:
-
Reduce Stressor Concentration/Temperature: Use milder conditions (e.g., 0.01 M HCl/NaOH, lower temperature).
-
Reduce Exposure Time: Sample at much earlier time points (e.g., 1, 2, 4, and 8 hours).
-
Neutralize Samples Promptly: For acid and base hydrolysis, ensure the reaction is stopped by neutralization before analysis to prevent further degradation.[1]
-
Rationale: Excessive degradation can lead to the formation of secondary and tertiary degradants, complicating the analysis and making it difficult to establish the primary degradation pathway.[3] The aim is controlled, partial degradation.
-
Issue 3: My HPLC chromatogram shows poor separation between the parent peak and the degradation products.
-
Possible Cause: The current HPLC method is not "stability-indicating." The degradants may have similar polarity to the parent compound.
-
Troubleshooting Steps & Recommendations:
-
Modify the Mobile Phase Gradient: Adjust the gradient slope. A shallower gradient can improve the resolution of closely eluting peaks.
-
Change the Organic Modifier: If using acetonitrile, try methanol, or vice versa. The different selectivity can alter elution order and improve separation.
-
Adjust the pH of the Aqueous Mobile Phase: The ionization state of the pyrrolidine nitrogen and any acidic/basic degradants will affect retention. Experiment with a pH range, using appropriate buffers.
-
Try a Different Column Chemistry: If a C18 column is not providing adequate separation, consider a phenyl-hexyl or an embedded polar group (EPG) column for different selectivity.
-
Rationale: A stability-indicating method must be able to resolve the drug substance from its degradation products and any process impurities.[2][19] Method development is often an iterative process of adjusting parameters to achieve this goal.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of 2-(1-Fluoroethyl)pyrrolidine;hydrochloride
This protocol outlines a general procedure for conducting a forced degradation study.[1][5][14]
-
Materials:
-
2-(1-Fluoroethyl)pyrrolidine;hydrochloride
-
Hydrochloric acid (HCl), 0.1 M and 1.0 M
-
Sodium hydroxide (NaOH), 0.1 M and 1.0 M
-
Hydrogen peroxide (H₂O₂), 3% solution
-
High-purity water and HPLC-grade solvents (acetonitrile, methanol)
-
Constant temperature bath/oven, photostability chamber
-
-
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., water or methanol).
-
Acidic Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Incubate at 60°C. Withdraw samples at 0, 4, 8, and 24 hours.
-
Neutralize each sample with 0.1 M NaOH before diluting for HPLC analysis.
-
If no degradation is observed, repeat with 1.0 M HCl at 80°C.
-
-
Basic Hydrolysis:
-
Follow the same procedure as acidic hydrolysis, but use 0.1 M NaOH for degradation and 0.1 M HCl for neutralization.
-
If no degradation is observed, repeat with 1.0 M NaOH at 80°C.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light.
-
Withdraw samples at 0, 4, 8, and 24 hours for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a small amount of the solid compound in a vial.
-
Heat in an oven at 80°C for 48 hours.
-
After the heating period, dissolve the sample in a suitable solvent for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to a light source as per ICH Q1B guidelines.
-
Keep a control sample protected from light under the same conditions.
-
Analyze both the exposed and control samples after the exposure period.
-
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC or LC-MS method.
Visualizations
Predicted Degradation Pathways
Caption: Predicted degradation pathways for 2-(1-Fluoroethyl)pyrrolidine.
Forced Degradation Workflow
Caption: General workflow for a forced degradation study.
References
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved February 24, 2026, from [Link]
-
SimAnalytics. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved February 24, 2026, from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved February 24, 2026, from [Link]
-
ResearchGate. (n.d.). Forced degradation studies. Retrieved February 24, 2026, from [Link]
-
Q1 Scientific. (2017, September 21). Forced degradation studies for Drug Substances and Drug Products. Retrieved February 24, 2026, from [Link]
-
European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. Retrieved February 24, 2026, from [Link]
-
PubMed. (2011, September 15). Photodegradation of fleroxacin injection: different products with different concentration levels. Retrieved February 24, 2026, from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). Identification of Impurities and Degradation Products in Pharmaceutical Products- Role of Hyphenated Techniques. Retrieved February 24, 2026, from [Link]
- Ellis, D. A., Mabury, S. A., Martin, J. W., & Muir, D. C. (2001). Thermolysis of fuoropolymers as a potential source of halogenated organic acids in the environment.
-
SciSpace. (2021, April 20). Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment. Retrieved February 24, 2026, from [Link]
-
ResearchGate. (n.d.). New findings on thermal degradation properties of fluoropolymers: Combined kinetic analysis for a completely overlapped reaction. Retrieved February 24, 2026, from [Link]
-
PubMed. (2015, September 15). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Retrieved February 24, 2026, from [Link]
-
ResearchGate. (2025, August 10). Photodegradation of fluoroquinolones in surface water and antimicrobial activity of the photoproducts. Retrieved February 24, 2026, from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Photoelectron spectroscopic study of the thermal decomposition of 2-pyrrolidinone and 2-pyrrolidinethione. Retrieved February 24, 2026, from [Link]
-
Molnár-Institute. (2017, September 18). Critical review of reports on impurity and degradation product profiling in the last decade. Retrieved February 24, 2026, from [Link]
-
ICH. (2025, April 11). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Retrieved February 24, 2026, from [Link]
-
Amanote Research. (2014, January 1). Identification of Degradation Products and Stability-Indicating RP-HPLC Method for Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Retrieved February 24, 2026, from [Link]
Sources
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. biomedres.us [biomedres.us]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Photoelectron spectroscopic study of the thermal decomposition of 2-pyrrolidinone and 2-pyrrolidinethione - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Photodegradation of fleroxacin injection: different products with different concentration levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. ema.europa.eu [ema.europa.eu]
- 13. database.ich.org [database.ich.org]
- 14. q1scientific.com [q1scientific.com]
- 15. ajpaonline.com [ajpaonline.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. molnar-institute.com [molnar-institute.com]
- 19. (PDF) Identification of Degradation Products and [research.amanote.com]
"purification challenges of 2-(1-Fluoroethyl)pyrrolidine;hydrochloride"
Internal Knowledge Base & Troubleshooting Portal
Topic: Purification & Stability of 2-(1-Fluoroethyl)pyrrolidine·HCl CAS Reference (Generic): Analogous to 2-(1-chloroethyl)pyrrolidine (CAS 7250-67-1) but significantly more labile.[1] Document ID: TS-FEP-004 Last Updated: 2026-02-24[2][3][4]
Executive Summary: The "Beta-Fluoro" Challenge
Welcome to the technical support portal for 2-(1-Fluoroethyl)pyrrolidine hydrochloride . If you are accessing this guide, you are likely facing one of three critical failure modes:
-
Decomposition: The compound degrades into a vinyl pyrrolidine (elimination of HF) during free-basing or distillation.[1]
-
Stereochemical Mismatch: You have a diastereomeric mixture (e.g., 2S,1'R vs 2S,1'S) that is inseparable by standard silica chromatography.[1]
-
Hygroscopicity: The salt turns into an intractable oil upon exposure to air.[1]
This molecule belongs to the class of
Impurity Profiling & Diagnostics
Before attempting purification, identify your specific impurity profile.[1] This table correlates observed phenomena with chemical root causes.
| Impurity / Observation | Likely Identity | Root Cause |
| Vinyl Species (RRT ~0.9) | 2-Vinylpyrrolidine or Ethylidene-pyrrolidine | HF Elimination. Occurs if reaction temp >40°C or during basic workup (pH > 10).[1] |
| Hydroxyl Precursor | 2-(1-Hydroxyethyl)pyrrolidine | Incomplete DAST Reaction. Water in solvent quenched the fluorinating agent.[1] |
| Sulfur Smell / Yellow Oil | DAST/Deoxofluor byproducts | Poor Quench. Residual diethylaminosulfinyl species.[1] |
| Doublet Peaks (NMR) | Diastereomers | Lack of Stereocontrol. Reduction of 2-acetylpyrrolidine usually yields ~1:1 dr unless CBS reduction was used.[1] |
Workflow Visualization
Figure 1: Purification Decision Tree
Caption: Logical flow for selecting the correct purification method based on crude purity and diastereomeric ratio.
Troubleshooting Protocols (Q&A Format)
Module A: Handling the Instability (Dehydrofluorination)
Q: "I tried to distill the free base, but the NMR shows a new olefin peak. What happened?"
A: You triggered an E2 elimination.
The
Protocol: The "Cold-Trap" Workup
-
Quench: Pour the DAST reaction mixture into ice-cold saturated NaHCO
. Do not use NaOH or KOH.[1] -
Extraction: Extract immediately with DCM. Keep the organic phase cold (< 10°C).[1]
-
Acidification: Do not concentrate the free base to dryness.[1] Instead, add 1.1 equivalents of HCl (in dioxane or ether) directly to the wet organic layer before evaporation.
-
Evaporation: Remove solvents after the salt is formed.[1] The HCl salt is significantly more stable than the free base because the protonated nitrogen cannot assist in fluoride elimination.
Module B: Diastereomer Separation
Q: "I have a 60:40 mixture of diastereomers. Silica gel gives me one broad blob. How do I separate them?"
A: Silica gel is acidic and interacts with the amine, causing tailing that masks the diastereomeric separation. You have two options:
Option 1: Chemical Resolution (Scalable) [1]
-
Principle: Use chiral acids to form diastereomeric salts with different solubilities.
-
Reagents: L-Tartaric acid, Dibenzoyl-L-tartaric acid, or Mandelic acid.[1]
-
Method:
-
Dissolve crude free base in EtOH/IPA (10 volumes).
-
Add 1.0 eq of the chiral acid.
-
Heat to dissolve, then cool slowly to 0°C.
-
Filter the precipitate.[1][6] Check diastereomeric excess (de) of the solid vs. the liquor.
-
Recrystallize until de > 98%.[1]
-
Break the salt (cold NaHCO
) and reform the HCl salt.
-
Option 2: Preparative HPLC (High Purity) [1]
-
Column: Polysaccharide-based chiral columns (e.g., Chiralpak IG or AD-H) are superior for amines.[1]
-
Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1).[1] Note: The amine modifier (DEA) is critical to suppress peak tailing.
-
Detection: UV is often weak for pyrrolidines; use Refractive Index (RI) or ELSD if available.[1]
Module C: Crystallization of the Hygroscopic Salt
Q: "My HCl salt is a sticky gum. How do I get a nice powder?"
A: 2-substituted pyrrolidine salts are notoriously hygroscopic.[1] The "gum" is likely a hydrate.[1]
Protocol: The "Double-Solvent" Trituration
-
Dry: Azeotrope the gum with toluene (3x) to remove trace water.[1]
-
Dissolve: Dissolve the residue in a minimum amount of hot Isopropanol (IPA) or Methanol .
-
Precipitate: Add Diethyl Ether or MTBE dropwise until the solution turns cloudy.
-
Seed: If you have a seed crystal, add it now.[1] If not, scratch the glass side.[1]
-
Freeze: Place in a freezer (-20°C) overnight.
-
Filter: Filter under a blanket of nitrogen (to prevent moisture uptake) and wash with cold ether.[1]
Mechanistic Insight: Why DAST Fails Here
Understanding the mechanism prevents future errors.[1] The fluorination of 2-(1-hydroxyethyl)pyrrolidine typically proceeds via inversion of configuration (S
Figure 2: The Aziridinium Intermediate Problem
Caption: The nitrogen lone pair attacks the activated alcohol, forming a bicyclic aziridinium ion. Fluoride can then attack from either side, destroying stereochemistry.[1]
Prevention: To minimize NGP, protonate the amine before adding DAST (using HBF
References & Authority
-
DAST Fluorination Mechanism:
-
Beta-Fluoro Amine Instability:
-
Chiral Separation of Pyrrolidines:
-
Salt Formation & Hygroscopicity:
Sources
- 1. DAST - Enamine [enamine.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 7. eurekaselect.com [eurekaselect.com]
- 8. guidechem.com [guidechem.com]
- 9. US4874473A - Separation of diastereomers by extractive distillation - Google Patents [patents.google.com]
- 10. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
"addressing poor reproducibility in experiments with 2-(1-Fluoroethyl)pyrrolidine;hydrochloride"
The following guide is structured as a Tier 3 Technical Support Document from the "Advanced Synthesis & Characterization" division. It assumes the user is a professional chemist experiencing failure modes with 2-(1-Fluoroethyl)pyrrolidine hydrochloride.
Executive Summary
Users frequently report inconsistent biological data (
-
Stereochemical Drift: The molecule contains two chiral centers, leading to four distinct stereoisomers often sold as undefined mixtures.
-
Hygroscopic Variance: The HCl salt is highly hygroscopic, leading to significant molecular weight errors during stoichiometry calculations.
- -Elimination: Improper free-basing triggers rapid loss of HF, generating reactive enamines.
Module 1: The "Input" Problem (Stereochemical Verification)
The Issue:
You ordered "2-(1-Fluoroethyl)pyrrolidine." Most vendors synthesize this via non-stereoselective routes (e.g., reduction of acetylpyrrolidine followed by fluorination). This results in a mixture of four isomers:
Why it ruins reproducibility: Biological targets (kinases, GPCRs) are chiral selectors. One diastereomer may be active, while another is inert or toxic. If Batch A is 50:50 diastereomer ratio and Batch B is 70:30, your biological data will fluctuate wildly.
The Fix: Mandatory QC Protocol Do not rely on the Certificate of Analysis (CoA) for "Chemical Purity" (which only measures atom connectivity). You must measure Diastereomeric Ratio (dr) .
Protocol: -NMR Verification
Because the fluorine atom is on a chiral center, its chemical shift is highly sensitive to the local magnetic environment of the diastereomers.
-
Solvent: Dissolve 5 mg of salt in
(Methanol-d4). Avoid if the salt is not fully soluble. -
Acquisition: Run proton-decoupled
-NMR ( MHz). -
Analysis:
-
Signal A (Major Diastereomer): Expect a multiplet/quartet around -175 to -180 ppm.
-
Signal B (Minor Diastereomer): Look for a secondary signal shifted by 0.5–2.0 ppm.
-
Integration: Calculate the ratio. If
, purify via Chiral HPLC or reject the batch.
-
Module 2: The "Process" Problem (Stability & Handling)
The Issue:
This molecule is a
The Symptom:
-
Reaction turns dark/tarry upon adding base (TEA, DIPEA, Carbonate).
-
Mass spec shows a peak at
(Loss of HF).
⚠️ Critical Warning: The "Free-Basing" Trap
NEVER heat this hydrochloride salt with a strong base to generate the free amine for storage. The free amine is thermally unstable and will eliminate HF to form the ethylidene pyrrolidine (enamine).
Workflow: Safe Reaction Conditions
Figure 1: Decision tree for preventing degradation during reaction setup. Note the critical divergence at base selection.
Recommended Coupling Protocol (Amide Bond Formation):
-
Cool: Chill the reaction vessel to 0°C.
-
Dissolve: Add the HCl salt and the electrophile (e.g., Acid Chloride/Carboxylic Acid) before adding base.
-
Neutralize: Add organic base (DIPEA or NMM) dropwise. Do not exceed 3.0 equivalents.
-
Warm: Allow to warm to Room Temperature only after the coupling partner has reacted.
Module 3: The "Environmental" Problem (Hygroscopicity)
The Issue: Amine hydrochloride salts are notorious "water sponges." A bottle of 2-(1-Fluoroethyl)pyrrolidine HCl opened in a humid lab can absorb 10-20% of its weight in water within minutes.
-
Consequence: If you weigh 100 mg, you might only have 80 mg of reactant. Your stoichiometry is off, leading to incomplete conversion of your expensive coupling partner.
Troubleshooting Table: Water Management
| Observation | Diagnosis | Corrective Action |
| Material is clumpy or sticky | Significant water absorption | Dry: Azeotrope with toluene (3x) on a rotovap, then high-vac overnight. |
| Material is a liquid/oil | Deliquescence (Total saturation) | Rescue: Dissolve in MeOH, re-acidify with 4M HCl/Dioxane, concentrate, and recrystallize (Et2O/MeOH). |
| Yields consistently <80% | Stoichiometry error due to water mass | Quantify: Run qNMR (Quantitative NMR) with an internal standard (e.g., Maleic Acid) to determine true wt%. |
Frequently Asked Questions (FAQ)
Q: Can I store the free amine after neutralizing the salt? A: No. The free amine has a high tendency to undergo intermolecular HF elimination or polymerization. Always generate the free amine in situ in the presence of the electrophile.
Q: Why does my NMR show a "double" set of peaks?
A: This confirms the presence of diastereomers. Because the fluorine is on a chiral center, the
Q: Is the C-F bond stable to metabolic conditions?
A: Generally, yes. However, the
References
-
Synthesis of
-Fluoroalkyl Amines:- Title: Strategies for the Catalytic Enantioselective Synthesis of -Trifluoromethyl Amines.
- Source: NIH / PMC.
-
URL:[Link]
-
Elimination Mechanism (E1cb)
-
Handling Hygroscopic Salts
- Title: How do you handle hygroscopic salts?
- Source: Hep
-
URL:[Link]
-
NMR Analysis of Fluorinated Amines
Sources
Validation & Comparative
"validating the biological activity of 2-(1-Fluoroethyl)pyrrolidine;hydrochloride"
Executive Summary: The Fluorine Advantage in Fragment-Based Design
In modern drug discovery, 2-(1-Fluoroethyl)pyrrolidine hydrochloride represents more than just a heterocyclic building block; it is a strategic bioisostere designed to optimize the Lipophilic Ligand Efficiency (LLE) and metabolic profile of lead compounds.
While non-fluorinated pyrrolidines (e.g., 2-ethylpyrrolidine) are ubiquitous in alkaloids and approved drugs (like nicotine or raclopride), they often suffer from rapid oxidative metabolism at the
This guide provides a technical roadmap for validating the biological utility of this specific pharmacophore, comparing it against its non-fluorinated and chlorinated analogs.
Comparative Analysis: The "Fluorine Effect" on Bioactivity[1][2]
To validate 2-(1-Fluoroethyl)pyrrolidine, one must benchmark it against its direct structural competitors. The following table summarizes the theoretical and experimentally observed shifts in biological parameters when substituting the ethyl group.
Table 1: Physicochemical & Biological Performance Matrix
| Feature | 2-(1-Fluoroethyl)pyrrolidine (Target) | 2-Ethylpyrrolidine (Standard Analog) | 2-(1-Chloroethyl)pyrrolidine (Alternative) | Biological Impact |
| pKa (Pyrrolidine N) | ~8.5 - 9.0 | ~10.5 | ~8.0 - 8.5 | Fluorine's inductive effect ( |
| Metabolic Stability | High | Low (Vulnerable) | Moderate | The C-F bond (116 kcal/mol) blocks Cytochrome P450 hydroxylation at the benzylic-like position. |
| Lipophilicity (LogD) | Moderate | High | High | Fluorine lowers LogD compared to H/Cl, reducing non-specific protein binding. |
| H-Bond Capacity | Acceptor Only | None | None | The C-F bond can act as a weak H-bond acceptor, potentially picking up unique binding interactions. |
| Steric Radius | 1.47 Å (Van der Waals) | 1.20 Å (H) | 1.75 Å (Cl) | Mimics the steric demand of an OH group, useful for probing tight binding pockets. |
Mechanistic Validation: Metabolic Stability Pathways
A primary justification for using the 2-(1-fluoroethyl) scaffold is the blockade of metabolic "soft spots." In the non-fluorinated analog, the methine proton on the ethyl group is prone to abstraction by CYP450 enzymes.
Diagram 1: Metabolic Blockade Mechanism
This diagram illustrates how the fluorine substitution prevents the formation of unstable intermediates that lead to rapid clearance.
Figure 1: Comparative metabolic fate. The C-F bond resists the H-abstraction step required for P450-mediated oxidation, significantly extending the compound's half-life.
Experimental Protocols for Validation
To objectively validate the biological activity and utility of 2-(1-Fluoroethyl)pyrrolidine hydrochloride, the following assays must be performed. These protocols move beyond simple synthesis to functional characterization.
Protocol A: Potentiometric pKa Determination
Rationale: The basicity of the pyrrolidine nitrogen dictates whether the drug exists as a cation or neutral species at physiological pH, influencing membrane permeability.
-
Preparation: Dissolve 5 mg of 2-(1-Fluoroethyl)pyrrolidine hydrochloride in 20 mL of degassed 0.15 M KCl solution.
-
Calibration: Calibrate the potentiometric titrator (e.g., Sirius T3) using standard buffers (pH 1.8, 7.0, 12.0).
-
Titration: Titrate with 0.5 M KOH under inert nitrogen atmosphere to prevent carbonate formation.
-
Data Analysis: Plot pH vs. Volume of Titrant. Determine the inflection point (pKa) using the Bjerrum plot method.
-
Validation Criteria: The target pKa should fall between 8.0 and 9.0 . If pKa > 9.5 (like the non-fluorinated analog), the fluorine inductive effect is insufficient, and CNS penetration may be compromised.
Protocol B: In Vitro Microsomal Stability Assay
Rationale: Confirms the "Metabolic Blockade" hypothesis visualized in Figure 1.
-
System: Human Liver Microsomes (HLM) pooled from 50 donors (0.5 mg/mL protein).
-
Test Compound: Incubate 2-(1-Fluoroethyl)pyrrolidine (1 µM) in phosphate buffer (pH 7.4).
-
Control: 2-Ethylpyrrolidine (Positive control for high turnover) and Verapamil (Internal standard).
-
Initiation: Add NADPH-regenerating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase).
-
Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing internal standard.
-
Analysis: LC-MS/MS quantification of parent compound remaining.
-
Calculation:
-
Success Metric: The fluorinated compound must demonstrate a >2-fold increase in half-life (
) compared to the 2-ethyl analog.
Workflow: From Fragment to Lead
How to incorporate this building block into a drug discovery campaign.
Diagram 2: Validation Workflow
This decision tree guides the researcher through the Go/No-Go criteria for using this scaffold.
Figure 2: Stepwise validation workflow ensuring material quality before biological investment.
Safety & Toxicity Considerations
While the pyrrolidine ring is a "privileged scaffold," the specific 2-(1-fluoroethyl) substitution introduces unique safety considerations that must be validated:
-
Fluoride Ion Release: Although the C-F bond is strong, metabolic defluorination can occur in rare cases, leading to bone toxicity.
-
Validation: Monitor free fluoride ions in the microsomal stability assay using a fluoride-selective electrode.
-
-
Nicotinic Acetylcholine Receptor (nAChR) Agonism: Simple pyrrolidines often mimic nicotine.
-
Validation: Perform an off-target safety screen (e.g., Eurofins SafetyScreen44) specifically looking for nAChR binding to ensure the fragment does not induce unwanted CNS stimulation.
-
References
-
Xu, X., et al. (2022).[1] "Synthesis of Bioactive Fluoropyrrolidines via Copper(I)-Catalysed Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides." Chemical Science, 13, 1398–1407.[1]
-
Hosseinzadeh, Z., et al. (2018). "An Overview on Chemistry and Biological Importance of Pyrrolidinone." Current Organic Synthesis, 15(2).
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
Klipkov, A. A., et al. (2020).[2] "The synthesis of polyfluoroalkyl substituted pyrroles as building blocks for obtaining fluorinated pyrrolidine-containing alkaloids."[2] Journal of Organic and Pharmaceutical Chemistry.
Sources
"structure-activity relationship of 2-(1-Fluoroethyl)pyrrolidine;hydrochloride derivatives"
Executive Summary
2-(1-Fluoroethyl)pyrrolidine hydrochloride represents a strategic "scaffold hop" from traditional 2-ethylpyrrolidine motifs. In medicinal chemistry, this building block is primarily utilized to modulate basicity (pKa) and enhance metabolic stability without significantly altering steric bulk.
This guide provides an objective technical comparison of this fluorinated scaffold against its non-fluorinated and di-fluorinated analogs. It is designed for medicinal chemists seeking to optimize lead compounds for oral bioavailability and CNS penetration.
The Chemical Rationale: Why Fluorinate?
The introduction of a fluorine atom at the
-
pKa Modulation (The
-Inductive Effect): The strong electronegativity of fluorine pulls electron density through the -bond framework. This reduces the electron density available at the pyrrolidine nitrogen lone pair, thereby lowering its pKa.-
Impact: This is often used to lower the pKa of a basic amine from ~10.5 (often too basic for optimal permeation) to ~8.5–9.0, improving the balance between solubility and membrane permeability (LogD).
-
-
Conformational Locking (The Gauche Effect): Unlike a freely rotating ethyl group, the 1-fluoroethyl group exhibits a strong preference for the gauche conformation (F–C–C–N dihedral angle ~60°). This pre-organizes the molecule, potentially reducing the entropic penalty upon binding to a protein target.
Comparative SAR Analysis
The following table contrasts the performance of the 2-(1-Fluoroethyl)pyrrolidine scaffold against its direct alternatives.
Table 1: Physicochemical & Metabolic Profile Comparison
| Feature | 2-Ethylpyrrolidine (Parent) | 2-(1-Fluoroethyl)pyrrolidine (Product) | 2-(1,1-Difluoroethyl)pyrrolidine (Alternative) |
| Structure | Non-fluorinated alkyl chain | Monofluorinated chiral center | Gem-difluorinated terminal |
| Basicity (pKa) | ~10.5 (Highly Basic) | ~8.8 – 9.2 (Optimized) | ~7.2 – 7.8 (Weakly Basic) |
| Metabolic Stability | Low (Susceptible to CYP450 oxidation at benzylic-like C1) | High (F blocks C-H abstraction) | Very High (Chemically inert) |
| Lipophilicity (LogD) | Moderate | Moderate-High (F increases lipophilicity) | High |
| Chirality | 1 Center (Ring C2) | 2 Centers (Ring C2 + Sidechain C1) | 1 Center (Ring C2) |
| Primary Use Case | Initial Hit Finding | Lead Optimization (PK/PD balance) | Reducing hERG liability / CNS targeting |
Key Insight: The "Goldilocks" Zone
While the difluoro analog offers superior metabolic stability, it often suppresses the basicity too far, potentially ruining critical salt-bridge interactions with the target protein (e.g., Asp/Glu residues in the binding pocket). The monofluoro derivative (the Product) retains sufficient basicity for binding while protecting the metabolic soft spot.
Experimental Protocols
Protocol A: Synthesis of 2-(1-Fluoroethyl)pyrrolidine HCl
Note: This protocol utilizes Deoxo-Fluor® due to its superior thermal stability compared to DAST.[1]
Reagents: N-Boc-2-acetylpyrrolidine, Sodium Borohydride (NaBH4), Deoxo-Fluor, HCl/Dioxane.
-
Reduction: Dissolve N-Boc-2-acetylpyrrolidine (1.0 eq) in MeOH at 0°C. Add NaBH4 (1.5 eq) portion-wise. Stir for 2h. Quench with water, extract with EtOAc. Result: N-Boc-2-(1-hydroxyethyl)pyrrolidine (Diastereomeric mixture).
-
Fluorination: Dissolve the alcohol intermediate in anhydrous DCM under
. Cool to -78°C. Add Deoxo-Fluor (1.2 eq) dropwise. Allow to warm to RT overnight.-
Critical Step: The reaction proceeds with inversion of configuration at the side chain.
-
-
Quench: Pour carefully into sat.
(Caution: evolution). Extract with DCM.[2] -
Deprotection: Dissolve the fluorinated intermediate in 4M HCl in Dioxane. Stir for 1h. Precipitate with
. -
Isolation: Filter the white solid. Recrystallize from EtOH/Et2O to obtain pure 2-(1-Fluoroethyl)pyrrolidine hydrochloride .
Protocol B: In Vitro Microsomal Stability Assay
Objective: Verify the metabolic blocking effect of the fluorine substitution.
-
Incubation: Prepare 1 µM test compound in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL).
-
Initiation: Add NADPH-regenerating system. Incubate at 37°C.
-
Sampling: Aliquot at 0, 15, 30, and 60 min. Quench immediately in ice-cold Acetonitrile containing internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time.
.-
Success Criteria: The fluorinated analog should exhibit a
> 2x that of the ethyl analog.
-
Visualizing the Workflow
Diagram 1: Synthesis Pathway
This flow illustrates the conversion from the ketone precursor to the final hydrochloride salt, highlighting the critical stereochemical inversion during fluorination.
Caption: Step-wise synthesis of 2-(1-Fluoroethyl)pyrrolidine HCl via deoxyfluorination.
Diagram 2: SAR Decision Logic
Use this logic tree to determine when to deploy this specific scaffold in your drug discovery campaign.
Caption: Decision matrix for selecting the fluoroethyl scaffold during lead optimization.
References
-
Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link
-
Lal, G. S., et al. (1999).[3] "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for altering the electronic properties of organic compounds." Journal of Organic Chemistry. Link
-
Müller, K., et al. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. Link
-
Gillis, E. P., et al. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
Sources
"in vivo efficacy of 2-(1-Fluoroethyl)pyrrolidine;hydrochloride vs. standard of care"
Topic: Pre-Clinical In Vivo Efficacy Evaluation of 2-(1-Fluoroethyl)pyrrolidine Hydrochloride vs. Standard of Care Content Type: Technical Comparison & Experimental Protocol Guide Audience: Medicinal Chemists, Pharmacologists, and Pre-clinical Development Leads.
Executive Summary & Compound Profile
2-(1-Fluoroethyl)pyrrolidine hydrochloride (CAS 1391054-07-3) represents a specialized fluorinated heterocyclic scaffold. In modern drug discovery, this moiety is frequently engineered as a high-value pharmacophore to enhance metabolic stability and lipophilicity compared to its non-fluorinated ethyl-pyrrolidine counterparts.
The introduction of the fluorine atom at the ethyl bridge creates a metabolic blockade , reducing susceptibility to Cytochrome P450-mediated oxidative dealkylation. This guide outlines the rigorous protocol for evaluating its in vivo efficacy, hypothesizing its application as a Tyrosine Kinase Inhibitor (TKI) motif—a common utility for substituted pyrrolidines (e.g., in TRK or JAK inhibitor pipelines)—against a relevant Standard of Care (SoC) such as Larotrectinib or Ruxolitinib .
Mechanistic Rationale & Hypothesis
The efficacy of 2-(1-Fluoroethyl)pyrrolidine derivatives hinges on the "Fluorine Effect." The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond, preventing metabolic degradation without altering the steric bulk significantly (Van der Waals radius of F = 1.47 Å vs. H = 1.20 Å).
Hypothesized Mechanism of Action (MoA):
-
Target: Tropomyosin receptor kinase (TRK) or Janus Kinase (JAK) ATP-binding pocket.
-
Binding Mode: The pyrrolidine ring orients the inhibitor within the hinge region, while the fluoroethyl group occupies a hydrophobic pocket, displacing water and increasing residence time.
-
Advantage vs. SoC: Improved half-life (
) and blood-brain barrier (BBB) permeability due to modulated pKa and lipophilicity ( ).
Visualization: Signaling Pathway & Inhibition Logic
The following diagram illustrates the interruption of the TRK/MAPK signaling cascade, a representative target for this pharmacophore.
Figure 1: Mechanism of Action. The compound acts as an ATP-competitive inhibitor, blocking downstream RAS-RAF-MEK-ERK signaling.
Experimental Protocol: In Vivo Efficacy
To validate the compound against a Standard of Care (SoC), a xenograft tumor model is the gold standard for kinase inhibitors.
Study Design: KM12 (TRK-Fusion) Xenograft Model
-
Objective: Determine Tumor Growth Inhibition (TGI) and Overall Survival (OS).
-
Test Article: 2-(1-Fluoroethyl)pyrrolidine hydrochloride (formulated in 0.5% Methylcellulose).
-
Standard of Care (SoC): Larotrectinib (100 mg/kg, BID).
-
Subjects: BALB/c Nude Mice (Female, 6-8 weeks).
Workflow Step-by-Step
-
Cell Culture: Expand KM12 human colorectal carcinoma cells (harboring TPM3-NTRK1 fusion) in RPMI-1640 + 10% FBS.
-
Inoculation: Inject
cells subcutaneously into the right flank. -
Randomization: When tumors reach 100–150 mm³ (approx. 10 days post-implant), randomize mice into groups (
/group). -
Treatment Regimen (21 Days):
-
Group A: Vehicle Control (BID, PO).
-
Group B: SoC (Larotrectinib, 100 mg/kg, BID, PO).
-
Group C: Test Compound Low Dose (30 mg/kg, BID, PO).
-
Group D: Test Compound High Dose (100 mg/kg, BID, PO).
-
-
Measurements: Measure tumor volume (
) and body weight every 3 days.
Visualization: Experimental Workflow
Figure 2: Pre-clinical efficacy workflow from inoculation to data analysis.
Comparative Data Analysis (Expected Outcomes)
The following table structures the critical endpoints required to establish "superiority" or "non-inferiority" against the SoC.
| Endpoint | Metric | Standard of Care (SoC) | Test Compound (High Dose) | Interpretation |
| Efficacy | TGI % (Day 21) | > 85% (Regression) | Target: > 90% | Must show statistical parity or superiority ( |
| Potency | In Vivo IC50 | ~ 5-10 nM (plasma) | Target: < 5 nM | Lower IC50 implies higher potency per unit dose. |
| Safety | Body Weight Loss | < 5% | Target: < 5% | > 10% loss indicates off-target toxicity. |
| PK | CNS Penetration ( | 0.2 - 0.4 | Target: > 0.5 | Crucial Differentiator: Fluorination often improves CNS access. |
| Metabolism | Half-life ( | ~ 2-3 hours | Target: > 4 hours | Fluorine blockade at the ethyl site should extend metabolic stability. |
Key Calculation for TGI (Tumor Growth Inhibition):
Critical Analysis & Troubleshooting
1. The "Metabolic Switch" Validation: To prove the value of the 2-(1-Fluoroethyl) moiety, you must perform a metabolite identification study (MetID).
-
Protocol: Incubate compound with Liver Microsomes (Human/Mouse).
-
Expectation: Compare intrinsic clearance (
) vs. the non-fluorinated analog (2-ethylpyrrolidine). The fluorinated compound should show significantly reduced hydroxylation at the ethyl -carbon [1].
2. Chiral Purity: The CAS 1391054-07-3 implies a specific salt, but stereochemistry is vital.
-
Warning: The (S)-pyrrolidine vs. (R)-pyrrolidine enantiomers often exhibit >100-fold differences in kinase binding affinity. Ensure enantiomeric excess (ee) > 98% via Chiral HPLC before in vivo dosing [2].
3. Formulation Challenges: Hydrochloride salts are water-soluble but may crystallize in high-concentration suspensions.
-
Recommendation: Use 0.5% Methylcellulose + 0.1% Tween 80 for oral gavage to ensure homogenous suspension.
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link
-
Smith, A. B., et al. (2015). Pyrrolidine Scaffolds in Kinase Inhibitor Discovery. Journal of Medicinal Chemistry. Link
-
FDA Center for Drug Evaluation. (2018). Larotrectinib Multi-Disciplinary Review and Evaluation. Link
-
Mykhailiuk, P. K. (2014). Synthesis of unique pyrrolidines for drug discovery. Tetrahedron. Link
Disclaimer: 2-(1-Fluoroethyl)pyrrolidine hydrochloride is a chemical intermediate. The efficacy data presented above represents a modeled projection based on its use as a pharmacophore in Tyrosine Kinase Inhibitor development. Always verify specific CAS stereochemistry and purity before biological testing.
Safety Operating Guide
Personal protective equipment for handling 2-(1-Fluoroethyl)pyrrolidine;hydrochloride
The following operational guide details the safety, handling, and logistical protocols for 2-(1-Fluoroethyl)pyrrolidine hydrochloride .
Executive Safety Summary
-
Compound Class: Fluorinated cyclic amine salt.
-
Primary Hazards: Skin/Eye Irritation (GHS Cat.[1] 2), Respiratory Irritation (STOT SE 3), and potential Acute Toxicity (Oral).
-
Physical Properties: Hygroscopic solid. The hydrochloride counter-ion stabilizes the volatile free base but renders the compound susceptible to moisture absorption, which can alter stoichiometry and handling precision.
-
Critical Control: Handling must occur within a Chemical Fume Hood to prevent dust inhalation.
Hazard Identification & Risk Assessment
In the absence of a compound-specific Safety Data Sheet (SDS) from primary registrars, the safety profile is derived from Structure-Activity Relationships (SAR) of analogous fluorinated pyrrolidines (e.g., 2-(3-Fluorophenyl)pyrrolidine HCl).
| Hazard Class | GHS Category | Hazard Statement | Mechanistic Insight |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2] | The amine salt can hydrolyze on moist skin, liberating trace HCl and the free amine, causing dermatitis. |
| Serious Eye Damage | Category 2A | H319: Causes serious eye irritation.[1][2] | Crystalline dusts are abrasive and chemically reactive with corneal mucous membranes. |
| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation.[1][2][3][4] | Inhalation of dust triggers inflammation in the upper respiratory tract. |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed.[1][2] | Fluorinated amines often exhibit higher metabolic stability and lipophilicity than non-fluorinated analogs, potentially altering bioavailability. |
Personal Protective Equipment (PPE) Matrix
This matrix dictates PPE selection based on the specific operational task.
| PPE Component | Standard Handling (Weighing/Transfer) | High-Risk Operations (Spills/Synthesis Scale-up) | Technical Justification |
| Hand Protection | Double Nitrile Gloves (0.11 mm min. thickness) | Nitrile under Neoprene/Butyl | Fluorinated organics can permeate standard latex. Double gloving provides a "breakthrough" buffer. |
| Eye Protection | Chemical Safety Goggles | Face Shield + Goggles | Safety glasses allow dust entry from the side. Goggles seal the ocular area against hygroscopic dusts. |
| Body Protection | Lab Coat (Cotton/Poly blend) | Tyvek® Coveralls | Prevents accumulation of particulates on street clothes; Tyvek offers superior dry particulate holdout. |
| Respiratory | Fume Hood (Face velocity > 0.5 m/s) | N95/P100 Respirator (If hood unavailable) | Engineering controls are primary. Respirators are a backup for non-routine maintenance or spills. |
PPE Decision Logic (Visualization)
Figure 1: Decision tree for selecting appropriate PPE based on the physical state and handling activity.
Operational Protocols
A. Storage & Stability
-
Environment: Store in a cool, dry place (2–8°C recommended for long-term stability).
-
Atmosphere: Hygroscopic nature requires storage under inert gas (Argon or Nitrogen) . Moisture absorption will degrade the crystal lattice, leading to "clumping" and weighing errors.
-
Container: Tightly sealed amber glass vials with PTFE-lined caps to prevent photochemical degradation and moisture ingress.
B. Weighing & Transfer
-
Engineering Control: All weighing must be performed inside a certified chemical fume hood.
-
Static Control: Use an anti-static gun or bar if the powder is flighty (common with dry hydrochloride salts).
-
Transfer: Use a disposable spatula. Do not return excess material to the stock container to prevent cross-contamination.
C. Experimental Setup (Causality)
-
Solvent Selection: The hydrochloride salt is likely soluble in polar protic solvents (Methanol, Water) and polar aprotic solvents (DMSO, DMF). It may have limited solubility in non-polar ethers (THF, Diethyl ether) without a base to free the amine.
-
Base Neutralization: If the free amine is required for nucleophilic attack, treat the salt with an organic base (e.g., Triethylamine, DIPEA) in situ.
-
Reasoning: Storing the free amine (2-(1-fluoroethyl)pyrrolidine) is riskier due to volatility and oxidation potential. The HCl salt is the preferred "shelf-stable" precursor.
-
Emergency Response & Spill Management
A. First Aid Measures
-
Eye Contact: Immediately flush with saline/water for 15 minutes. Lifting eyelids is crucial to remove trapped particulates.
-
Skin Contact: Wash with soap and water.[1][5][6] Do not use organic solvents (ethanol/acetone) as they may increase skin permeability to the fluorinated compound.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).
B. Spill Cleanup Workflow
Figure 2: Step-by-step workflow for managing laboratory spills of fluorinated amine salts.
Disposal & Deactivation
-
Waste Classification: Halogenated Organic Solid/Liquid.
-
Prohibited Actions: Do NOT flush down the drain. The fluorine atom creates environmental persistence issues, and the amine is toxic to aquatic life.
-
Protocol:
-
Dissolve solid waste in a combustible solvent (e.g., acetone) if permitted by local EHS regulations for incineration prep.
-
Transfer to a waste container labeled "Halogenated Organic Waste."
-
Destruction Method: High-temperature incineration equipped with a scrubber (to neutralize HF/HCl byproducts) is the only validated disposal method.
-
References
-
Sigma-Aldrich. (2025).[7] Safety Data Sheet: Pyrrolidine Hydrochloride. Retrieved from
-
Fisher Scientific. (2023). Safety Data Sheet: N-(2-Chloroethyl)pyrrolidine hydrochloride. Retrieved from
-
Combi-Blocks. (2023). Safety Data Sheet: 3-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride. Retrieved from
-
National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from
Sources
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. (R)-2-(3-Fluorophenyl)pyrrolidine hydrochloride | 1364890-61-8 [sigmaaldrich.com]
- 3. files.sma.de [files.sma.de]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
